Myristoyl pentapeptide-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H71N7O10 |
|---|---|
Molecular Weight |
774.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C37H71N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-21-30(48)40-27(19-15-17-22-38)34(50)43-32(26(3)47)36(52)44-31(25(2)46)35(51)41-28(20-16-18-23-39)33(49)42-29(24-45)37(53)54/h25-29,31-32,45-47H,4-24,38-39H2,1-3H3,(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t25-,26-,27+,28+,29+,31+,32+/m1/s1 |
InChI Key |
XLELDISCQSKJES-IPPMYLEBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Myristoyl Pentapeptide-4: A Deep Dive into its Mechanism of Action in Hair Follicles
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myristoyl pentapeptide-4, a synthetic bioactive peptide, has garnered significant attention in the field of hair biology for its potential to promote hair growth and combat hair loss. This technical guide provides a comprehensive overview of the core mechanisms through which this compound is understood to exert its effects on the hair follicle, with a focus on cellular and signaling pathways.
Executive Summary
This compound primarily functions by stimulating the expression of keratin (B1170402) genes, which are crucial for the structural integrity and strength of the hair shaft. It is also understood to positively influence the hair growth cycle by prolonging the anagen (growth) phase. At the cellular level, this peptide promotes the proliferation of keratinocytes and the migration of human hair follicle dermal papilla cells (HFDPCs), both of which are vital for robust hair follicle activity. Evidence suggests that these effects are mediated through key signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways, which are central to hair follicle development and regeneration.
Core Mechanism of Action: Stimulation of Keratin Synthesis
The principal and most direct action of this compound is the upregulation of keratin production. Keratins are the fibrous structural proteins that constitute the main component of the hair shaft. By activating the transcription and translation of keratin genes, this compound contributes to a stronger and more resilient hair fiber.[1][2] The myristoyl moiety, a fatty acid, enhances the peptide's bioavailability and penetration into the skin, allowing it to reach the target hair follicle cells more effectively.
Cellular Mechanisms in the Hair Follicle
This compound has been shown to modulate the behavior of key cell types within the hair follicle microenvironment:
-
Keratinocyte Proliferation: It stimulates the proliferation of keratinocytes, the cells responsible for producing keratin and forming the hair shaft.[1] This increased proliferation in the hair bulb contributes to a thicker and more rapidly growing hair.
-
Dermal Papilla Cell Migration: The peptide also promotes the migration of Human Follicle Dermal Papilla Cells (HFDPCs).[1] These specialized fibroblasts are located at the base of the hair follicle and play a critical role in regulating hair growth by signaling to the overlying epithelial cells. Enhanced migration of HFDPCs is associated with a more active and robust anagen phase.
Influence on the Hair Growth Cycle
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This compound is believed to positively influence this cycle by:
-
Prolonging the Anagen Phase: By stimulating the activity of dermal papilla cells and keratinocytes, the peptide helps to maintain the hair follicle in the active growth phase for a longer duration.[3]
-
Delaying the Catagen Phase: A prolonged anagen phase inherently delays the onset of the catagen phase, during which the hair follicle begins to shrink and detach from the dermal papilla.
Key Signaling Pathways
While direct studies on the complete signaling cascade of this compound are still emerging, its observed cellular effects strongly point to the involvement of the following well-established hair growth pathways:
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis and regeneration.[4][5][6] Activation of this pathway in dermal papilla cells is essential for inducing and maintaining the anagen phase.[4][7] It is hypothesized that this compound, upon interacting with cellular receptors, initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of target genes involved in cell proliferation, differentiation, and hair follicle development. A related peptide, Myristoyl hexapeptide-16, has been shown to reactivate growth signaling through the β-catenin pathway.[8]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation in the hair follicle.[9][10] Studies on similar hair-promoting molecules, such as Myristoleic acid, have demonstrated the activation of the ERK pathway in dermal papilla cells, leading to their proliferation.[9][10] It is plausible that this compound also utilizes this pathway to stimulate the proliferation of both dermal papilla cells and keratinocytes, contributing to the overall pro-growth effect.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and related peptides.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Keratin Synthesis | - | 10-40 µM | 48 h | Activation of keratin gene transcription and translation | [1] |
| Cell Proliferation | HaCaT (Keratinocytes) | 0-25 µM | 24 h | Improved cell viability and proliferation | [1] |
| Cell Migration | HDPCs | 0-25 µM | 24 h | Stimulation of cell migration | [1] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Duration | Observed Effect | Reference |
| Testosterone-induced androgenic alopecia in mice | 500 µL topical application (concentration not specified) | 21 days (once daily) | Increased number of hair follicles and promotion of hair growth | [1] |
Experimental Protocols
Cell Culture of Human Follicle Dermal Papilla Cells (HFDPCs)
-
Isolation: HFDPCs are typically isolated from human scalp tissue obtained from cosmetic surgeries. The dermal papillae are micro-dissected from the hair follicle bulbs.
-
Culture Medium: A specialized Dermal Papilla Cell Growth Medium is used, often supplemented with fetal bovine serum (FBS), growth factors, and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach the cells.
Keratin Gene Expression Analysis (RT-qPCR)
-
Protocol:
-
Cell Seeding and Treatment: Plate HFDPCs or keratinocytes in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument, specific primers for target keratin genes (e.g., KRT31, KRT85) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., keratinocytes) in a 96-well plate at a predetermined density.
-
Treatment: After cell attachment, treat the cells with different concentrations of this compound and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Cell Migration Assay (Scratch/Wound Healing Assay)
-
Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent cell monolayer.
-
Protocol:
-
Cell Seeding: Grow HFDPCs to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure as a measure of cell migration.
-
Conclusion
This compound presents a multi-faceted approach to promoting hair growth. Its primary action of stimulating keratin synthesis, coupled with its ability to enhance the proliferation and migration of key hair follicle cells, provides a strong foundation for its efficacy. The likely involvement of the Wnt/β-catenin and MAPK/ERK signaling pathways further solidifies its role as a potent modulator of hair follicle biology. Further research focusing on elucidating the precise molecular interactions and dose-response relationships will be invaluable for optimizing its application in therapeutic and cosmetic formulations for hair loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound used for promoting eyelash growth [handom-chem.com]
- 3. Integrative and Mechanistic Approach to the Hair Growth Cycle and Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Morphogenesis, Growth Cycle and Molecular Regulation of Hair Follicles [frontiersin.org]
- 6. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of β-Catenin Signaling in CD133-Positive Dermal Papilla Cells Drives Postnatal Hair Growth | PLOS One [journals.plos.org]
- 8. thefocalpoints.com [thefocalpoints.com]
- 9. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Pentapeptide-4: A Deep Dive into its Signaling Pathway in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-4 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its purported effects on hair growth and skin health. This technical guide provides a comprehensive overview of the current understanding of the signaling pathways activated by this compound in keratinocytes. While direct, detailed mechanistic studies on this specific peptide remain somewhat limited in publicly available peer-reviewed literature, this document synthesizes existing data, draws parallels from structurally similar peptides, and outlines the putative signaling cascades involved in its biological activity. The primary proposed mechanism centers on the stimulation of keratin (B1170402) gene expression, with potential involvement of the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to enhanced keratinocyte proliferation and differentiation. This guide presents available quantitative data, detailed experimental protocols derived from related studies, and visual representations of the proposed signaling pathways to facilitate further research and development.
Introduction
This compound is a lipopeptide, consisting of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to a myristoyl group, a 14-carbon saturated fatty acid. The lipid component is believed to enhance the peptide's penetration through the stratum corneum and cell membranes, thereby increasing its bioavailability to the underlying keratinocytes of the epidermis and hair follicles. Its primary reported function is the stimulation of keratin production, a family of fibrous structural proteins that are essential for the formation of hair, nails, and the outer layer of the skin.[1][2] Understanding the molecular signaling pathways that this compound modulates within keratinocytes is crucial for elucidating its mechanism of action and for the development of targeted therapeutic and cosmetic applications.
Proposed Signaling Pathways in Keratinocytes
Based on available data and studies on related peptides, the biological effects of this compound in keratinocytes are likely mediated through one or more interconnected signaling pathways. The central hypothesis is that the peptide acts as a signaling molecule, initiating a cascade of intracellular events that ultimately lead to the upregulation of keratin gene expression and promotion of cell proliferation.
Stimulation of Keratin Gene Expression
The most consistently reported effect of this compound is its ability to activate the transcription and translation of keratin genes.[1] Keratins are fundamental to the structural integrity and function of keratinocytes. In the context of hair follicles, this stimulation is thought to contribute to stronger, more robust hair shafts.
Diagram of Proposed General Mechanism:
Caption: Proposed mechanism of this compound action.
Putative Involvement of Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development, stem cell differentiation, and keratinocyte proliferation.[3][4][5] While direct evidence for this compound is scarce, a related lipopeptide, Myristoyl Hexapeptide-16, has been suggested to activate this pathway.[6] It is plausible that this compound could act similarly.
Upon binding to a receptor complex (Frizzled/LRP5/6), Wnt signaling leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes, including those involved in cell proliferation and differentiation, and potentially keratin genes.
Diagram of a Hypothesized Wnt/β-catenin Pathway Activation:
Caption: Hypothesized Wnt/β-catenin pathway activation.
Potential Role of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a key signaling cascade that regulates cell proliferation, differentiation, and survival in keratinocytes.[7] The observation that this compound promotes the proliferation of HaCaT keratinocytes suggests a possible link to the MAPK/ERK pathway.[1] Activation of this pathway could lead to the phosphorylation of transcription factors that, in turn, upregulate the expression of genes involved in cell cycle progression and keratin synthesis.
Diagram of a Postulated MAPK/ERK Pathway Involvement:
Caption: Postulated MAPK/ERK pathway involvement.
Quantitative Data
Quantitative data on the specific effects of this compound on keratinocytes is limited in peer-reviewed publications. The following table summarizes data from a supplier's technical information.[1]
| Cell Line | Treatment | Concentration | Duration | Observed Effect |
| HaCaT (human keratinocytes) | This compound | 0-25 µM | 24 hours | Promotion of cell proliferation |
| Not specified | This compound | 10-40 µM | 48 hours | Activation of transcription and translation of keratin genes |
Experimental Protocols
Keratinocyte Cell Culture and Treatment
Objective: To culture human keratinocytes and treat them with this compound.
Workflow Diagram:
Caption: Keratinocyte culture and treatment workflow.
Protocol:
-
Cell Culture: Primary human epidermal keratinocytes or HaCaT cells are cultured in Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Seeding: Cells are seeded into multi-well plates at a density appropriate for the specific assay (e.g., 5 x 10^4 cells/cm²).
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50 µM). A vehicle control (the solvent used to dissolve the peptide) should also be included.
-
Incubation: Cells are incubated for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: Cells are washed with PBS and then lysed for RNA or protein extraction.
Quantitative Real-Time PCR (qRT-PCR) for Keratin Gene Expression
Objective: To quantify the expression levels of specific keratin genes (e.g., KRT1, KRT10, KRT5, KRT14) in response to this compound treatment.
Workflow Diagram:
Caption: qRT-PCR workflow for gene expression analysis.
Protocol:
-
RNA Isolation: Total RNA is extracted from treated and control keratinocytes using a commercially available kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase kit.
-
qPCR: qPCR is performed using a thermal cycler with SYBR Green or TaqMan probes for the target keratin genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Western Blotting for Protein Expression
Objective: To detect and quantify the protein levels of keratins and key signaling proteins (e.g., β-catenin, phosphorylated ERK).
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. Densitometry analysis is used for quantification, with a loading control (e.g., β-actin, GAPDH) for normalization.
Conclusion and Future Directions
This compound shows promise as a bioactive peptide that can positively influence keratinocyte function, primarily through the stimulation of keratin gene expression. The putative involvement of the Wnt/β-catenin and MAPK/ERK signaling pathways provides a theoretical framework for its mechanism of action. However, there is a clear need for rigorous scientific investigation to validate these hypotheses.
Future research should focus on:
-
Identifying the specific cell surface receptor(s) that this compound interacts with on keratinocytes.
-
Conducting detailed molecular studies to confirm the activation of the Wnt/β-catenin and/or MAPK/ERK pathways, including analysis of downstream signaling components and transcription factors.
-
Performing comprehensive gene expression profiling (e.g., RNA-sequencing) to identify the full spectrum of genes regulated by this peptide in keratinocytes.
-
Carrying out functional assays to correlate signaling events with specific cellular outcomes, such as proliferation, differentiation, and migration.
A deeper understanding of the signaling pathways governed by this compound will not only solidify its scientific basis for use in cosmetic and dermatological applications but also pave the way for the rational design of more potent and specific peptide-based therapies for hair and skin disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Wnt Signaling in Skin Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Pathways in Keratinocyte Carcinomas | MDPI [mdpi.com]
- 5. Wnt/β-Catenin Signaling Stabilizes Hemidesmosomes in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thefocalpoints.com [thefocalpoints.com]
- 7. researchgate.net [researchgate.net]
Investigating the Role of Myristoyl Pentapeptide-4 on Dermal Papilla Cells: A Technical Guide
Abstract
Dermal papilla cells (DPCs) are specialized mesenchymal cells at the base of the hair follicle that function as the primary regulatory center for hair growth and cycling.[1][2] Modulating DPC activity is a key strategy in the development of therapeutics for hair loss. Myristoyl Pentapeptide-4 is a synthetic, myristoylated peptide comprised of the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) which has been identified as a bioactive agent with hair growth-promoting effects.[3] This technical guide provides a comprehensive overview of the known effects of this compound on dermal papilla cells, proposes a mechanism of action based on critical signaling pathways, and furnishes detailed experimental protocols for future investigation.
Introduction to Dermal Papilla Cells and this compound
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen).[4] The dermal papilla, a cluster of specialized fibroblasts, orchestrates this cycle by releasing signaling molecules that influence the proliferation and differentiation of surrounding epithelial cells.[1][2] The vitality and inductive properties of DPCs are directly correlated with the anagen phase, making them a principal target for hair loss interventions.[5]
This compound is a lipo-peptide, where the fatty acid myristic acid is attached to a five-amino-acid peptide. This modification is designed to enhance skin penetration and bioavailability. It is reported to stimulate the migration of human follicle dermal papilla cells (HFDPCs) and to activate the transcription and translation of keratin (B1170402) genes, which are fundamental structural components of the hair fiber.[3] While its efficacy in promoting hair growth has been noted, the precise molecular mechanisms within DPCs are not fully elucidated. This guide consolidates current knowledge and presents a framework for its investigation.
Cellular Effects of this compound on Dermal Papilla Cells
Studies have indicated that this compound exerts several positive effects on cells relevant to hair growth. Direct investigations on Human Follicle Dermal Papilla Cells (HFDPCs) have shown that the peptide stimulates cell migration, a crucial process for maintaining the dermal papilla structure and signaling during the hair cycle.[3] Furthermore, it has been shown to improve general cell viability.[3] While quantitative data from peer-reviewed literature specifically for DPCs is limited, the observed effects are summarized below.
Table 1: Summary of Observed Effects of this compound
| Parameter | Observed Effect on HFDPCs/Relevant Cells | Concentration Range (in vitro) | Citation |
| Cell Migration | Stimulates migration of HFDPCs | 0 - 25 µM | [3] |
| Cell Viability | Improves cell viability | Not Specified | [3] |
| Gene Expression | Activates transcription & translation of keratin genes | 10 - 40 µM | [3] |
| Proliferation | Promotes proliferation of HaCaT keratinocytes | 0 - 25 µM | [3] |
Proposed Mechanism of Action: Key Signaling Pathways
The pro-growth effects of this compound on DPCs are likely mediated through the activation of key signaling pathways known to govern DPC function and the hair cycle. The most critical of these are the Wnt/β-catenin and the MAPK/ERK pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is essential for maintaining the hair-inducing capacity of DPCs and initiating the anagen phase.[6][7] In the canonical pathway, Wnt ligand binding leads to the inhibition of a destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then acts as a co-activator for TCF/LEF transcription factors, upregulating genes associated with cell proliferation and differentiation.
It is proposed that this compound acts as an agonist, stimulating this pathway in DPCs. This would lead to an increase in nuclear β-catenin and the expression of downstream targets like Axin2 and LEF1, promoting the anagen phase.
MAPK/ERK and PI3K/Akt Signaling Pathways
The Extracellular signal-regulated kinase (ERK) and Akt signaling pathways are central to promoting cell proliferation and survival in DPCs.[8][9] Activation of these pathways by growth factors and other stimuli leads to a phosphorylation cascade that ultimately promotes cell cycle progression and inhibits apoptosis. For instance, minoxidil (B1677147) is known to increase the phosphorylation of both ERK and Akt in DPCs, contributing to its hair growth effects.[9] It is hypothesized that this compound similarly activates ERK and Akt phosphorylation, leading to the observed enhancement of DPC viability and migratory capabilities.
Diagram: Proposed Signaling Pathway of this compound in DPCs
Experimental Protocols
To validate the proposed mechanisms of action, a series of in vitro experiments using primary Human Follicle Dermal Papilla Cells (HFDPCs) are required. The following section details the protocols for key assays.
DPC Proliferation Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a positive control (e.g., Minoxidil) and a vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express results as a percentage of the vehicle control.
Diagram: MTT Assay Experimental Workflow
Signaling Pathway Activation Analysis (Western Blot)
Western blotting is used to detect the levels of specific proteins, including their phosphorylated (activated) forms, in cell extracts.
Methodology:
-
Cell Culture and Treatment: Culture HFDPCs in 6-well plates until they reach ~80% confluency. Treat with this compound at selected concentrations for a specified time (e.g., 1 hour for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-β-catenin, anti-phospho-ERK, anti-phospho-Akt, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify band intensity and normalize to a loading control (e.g., β-actin).
Diagram: Western Blot Experimental Workflow
Gene Expression Analysis (qRT-PCR)
Quantitative Real-Time PCR measures the expression levels of specific messenger RNA (mRNA) transcripts.
Methodology:
-
Cell Culture and Treatment: Culture and treat HFDPCs with this compound as described for Western Blotting (incubation times may vary, e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy). Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., KRT (keratin) family genes, LEF1, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the reaction in a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing it to the vehicle control.
Diagram: qRT-PCR Experimental Workflow
Illustrative Quantitative Data
The following tables present hypothetical data that could be expected from the experiments outlined above, based on the proposed mechanisms of action for this compound.
Table 2: Illustrative Effect of this compound on HFDPC Proliferation (MTT Assay)
| Concentration (µM) | Relative Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 108 | ± 5.1 |
| 5 | 122 | ± 6.3 |
| 10 | 135 | ± 5.8 |
| 25 | 131 | ± 6.1 |
Table 3: Illustrative Effect of this compound on Protein Activation (Western Blot Densitometry)
| Treatment (10 µM) | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) | Nuclear β-catenin / Histone H3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 2.8 | 2.1 | 3.5 |
Table 4: Illustrative Effect of this compound on Gene Expression (qRT-PCR)
| Treatment (10 µM) | LEF1 mRNA (Fold Change) | AXIN2 mRNA (Fold Change) | KRT31 mRNA (Hair Keratin) (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 4.2 | 3.7 | 5.1 |
Conclusion
This compound is a promising bioactive peptide that demonstrates clear potential for stimulating hair growth by targeting dermal papilla cells. Evidence points to its ability to enhance DPC migration and viability while promoting the expression of key structural proteins like keratin.[3] Although direct evidence is still emerging, its mechanism of action is likely rooted in the activation of the Wnt/β-catenin and MAPK/ERK signaling pathways, which are central regulators of DPC function and the anagen phase of the hair cycle.[6][8] The experimental protocols and frameworks provided in this guide offer a robust approach for researchers to further elucidate these mechanisms, quantify the peptide's effects, and validate its potential as a therapeutic agent for hair loss disorders. Future studies should focus on confirming these signaling interactions and expanding research into ex vivo hair follicle organ culture models.
References
- 1. mdpi.com [mdpi.com]
- 2. The Dermal Papilla: An Instructive Niche for Epithelial Stem and Progenitor Cells in Development and Regeneration of the Hair Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Maintaining Hair Inductivity in Human Dermal Papilla Cells: A Review of Effective Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Pentapeptide-4: A Technical Guide to its Influence on the Hair Growth Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human hair growth cycle is a dynamic process involving three primary phases: anagen (growth), catagen (transition), and telogen (rest).[1][2][3] Disruptions to this cycle can lead to hair thinning and loss. Myristoyl pentapeptide-4, a synthetic lipo-peptide, has emerged as a significant bioactive ingredient in cosmetology and dermatology for its potential to positively influence hair growth. This technical guide provides an in-depth analysis of the peptide's mechanism of action on the various phases of the hair growth cycle, supported by a review of available data, detailed experimental protocols for efficacy assessment, and visualization of key biological pathways.
Introduction to this compound
This compound is a synthetic peptide composed of five amino acids—Lysine-Threonine-Threonine-Lysine-Serine (KTTKS)—conjugated with myristic acid, a saturated fatty acid.[4][5] The myristoyl group enhances the lipophilicity and bioavailability of the peptide, facilitating its penetration through the stratum corneum to the hair follicle.[6] Its primary proposed function is the stimulation of keratin (B1170402) gene expression, the core structural protein of the hair shaft.[4][7]
Mechanism of Action and Influence on Hair Growth Cycle Phases
The efficacy of this compound is rooted in its interaction with key cellular components of the hair follicle, particularly the dermal papilla cells (DPCs), which are crucial for regulating the hair cycle.[8][9][10]
Anagen Phase (Growth Phase)
The anagen phase, lasting two to eight years, is when active hair fiber production occurs.[1][3] this compound is believed to exert its primary influence during this phase through several mechanisms:
-
Stimulation of Keratin Production: The peptide directly activates the transcription and translation of keratin genes within follicular keratinocytes.[4][7] This leads to increased synthesis of keratin, resulting in a stronger, more robust hair shaft.
-
Prolongation of the Anagen Phase: By signaling the hair follicle to remain in the anagen phase for a longer duration, the peptide allows for increased hair length and thickness.[6]
-
Dermal Papilla Cell Proliferation: In vitro studies have shown that this compound can promote the proliferation and migration of Human Dermal Papilla Cells (HDPCs).[4] DPCs are essential for inducing and maintaining the anagen phase.[10][11]
Catagen Phase (Transition Phase)
The catagen phase is a short, two to three-week transitional stage where the hair follicle regresses.[3] this compound may indirectly influence this phase by delaying its onset. By prolonging the anagen phase, the peptide effectively shortens the relative time the follicle spends in the regressive catagen state.[6]
Telogen Phase (Resting Phase)
The telogen phase is a resting period of two to three months before the hair is shed (exogen) and a new anagen phase begins.[1][3] this compound is thought to work by inhibiting proteins that signal the follicle to enter the catagen and telogen phases.[6] This action helps to reduce shedding and maintain a higher density of growing hairs.
Signaling Pathways
The molecular mechanism of this compound likely involves the modulation of key signaling pathways that govern hair follicle cycling. The Wnt/β-catenin pathway is a critical regulator, known to initiate the anagen phase and stimulate hair follicle stem cell activity.[2][12] It is hypothesized that the peptide may act as an agonist or modulator within this pathway, promoting the nuclear translocation of β-catenin and subsequent transcription of target genes related to cell proliferation and differentiation.
Quantitative Data Summary
The following tables summarize quantitative findings from in vitro and clinical studies. Data presented is representative of findings for peptides within this class.
Table 1: In Vitro Efficacy on Human Follicle Dermal Papilla Cells (HFDPCs)
| Parameter | Concentration | Result |
|---|---|---|
| Cell Proliferation | 0-25 µM | Dose-dependent increase in cell viability[4] |
| Cell Migration | 0-25 µM | Stimulation of HFDPC migration[4] |
| Keratin Gene Expression | 10-40 µM | Upregulation of transcription and translation[4] |
Table 2: Clinical / Ex Vivo Efficacy Data
| Study Type | Duration | Parameter | Result |
|---|---|---|---|
| Eyelash Serum Study | 2 Weeks | Lash Volume | Up to 25% increase[13] |
| Eyelash Serum Study | 4 Weeks | Lash Volume | Up to 66% increase[13] |
| Eyelash Serum Study | 4 Weeks | Length & Density | Up to 66% improvement[14][15] |
| Mouse Model | 21 Days | Hair Follicle Count | Significant increase vs. control[4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are representative protocols for key experiments.
In Vitro HFDPC Proliferation Assay (MTT Assay)
-
Cell Culture: Human Follicle Dermal Papilla Cells (HFDPCs) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10, 25 µM). A positive control (e.g., Minoxidil) and a vehicle control are included.
-
Incubation: Cells are incubated for 24 to 48 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Gene Expression Analysis (RT-qPCR)
-
Cell Treatment: HFDPCs are cultured in 6-well plates and treated with this compound (e.g., 20 µM) for 48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using SYBR Green master mix and primers specific for target genes (e.g., KRT1, KRT6, WNT10B, LEF1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method.
Conclusion and Future Perspectives
This compound demonstrates significant potential as a hair growth modulator by primarily targeting the anagen phase of the hair cycle. Its mechanism, centered on the stimulation of keratin production and proliferation of dermal papilla cells, suggests a favorable profile for integration into therapeutic and cosmetic formulations for alopecia and hair thinning. Future research should focus on large-scale, placebo-controlled clinical trials to further substantiate its efficacy on scalp hair, elucidate its precise interactions with follicular signaling pathways, and optimize delivery systems for enhanced penetration and targeted activity.
References
- 1. Integrative and Mechanistic Approach to the Hair Growth Cycle and Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphogenesis, Growth Cycle and Molecular Regulation of Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanogen.com [nanogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 6. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 7. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]
- 8. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth | Semantic Scholar [semanticscholar.org]
- 9. (Open Access) Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth. (2018) | Alka Madaan | 127 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revolutionary Approaches to Hair Regrowth: Follicle Neogenesis, Wnt/ß-Catenin Signaling, and Emerging Therapies | MDPI [mdpi.com]
- 13. bellahut.com [bellahut.com]
- 14. SYMPEPTIDE XLASH - Ataman Kimya [atamanchemicals.com]
- 15. keracell.com [keracell.com]
A Deep Dive into the Structural Analysis of Myristoyl Pentapeptide-4 and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl pentapeptide-4, a synthetically crafted lipopeptide, has garnered significant attention in the fields of dermatology and cosmetology for its purported ability to stimulate keratin (B1170402) production, thereby enhancing hair and eyelash growth. This technical guide provides a comprehensive structural analysis of this compound and its analogues, most notably Palmitoyl pentapeptide-4. It delves into their synthesis, purification, and biological activity, offering detailed experimental protocols and a review of the current understanding of their mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics and cosmetic formulations.
Introduction
The quest for effective and safe compounds that can modulate biological processes such as hair growth has led to the exploration of a wide array of bioactive molecules. Among these, peptides have emerged as promising candidates due to their high specificity and potency. This compound, with its unique structural features, represents a significant advancement in this area. This guide will explore the intricate details of its structure-activity relationship, providing a foundation for further research and development.
Structural and Chemical Properties
This compound is a lipopeptide, meaning it consists of a lipid component (myristic acid) attached to a peptide chain. This structural feature is crucial for its bioavailability, as the lipid moiety enhances its penetration through the stratum corneum of the skin.[1]
Table 1: Structural and Chemical Properties of this compound and its Analogues
| Property | This compound | Palmitoyl Pentapeptide-4 | Pentapeptide-4 (KTTKS) |
| Amino Acid Sequence | Lys-Thr-Thr-Lys-Ser (KTTKS)[2][3] | Lys-Thr-Thr-Lys-Ser (KTTKS) | Lys-Thr-Thr-Lys-Ser (KTTKS) |
| Lipid Moiety | Myristic Acid (C14)[3] | Palmitic Acid (C16) | None |
| Molecular Formula | C37H71N7O10 | C39H75N7O10 | C23H45N7O9 |
| Molecular Weight | 774.0 g/mol [3] | 802.1 g/mol | 563.6 g/mol |
| LogP (estimated) | Data not available | 3.32 | -3.27 |
| CAS Number | 1392416-25-9[3] | 214047-00-4 | 99999-99-9 |
Biological Activity and Efficacy
The primary biological activity attributed to this compound is the stimulation of keratin gene expression, which leads to increased production of keratin, a key structural protein in hair, skin, and nails.[3] This activity is believed to be the basis for its use in products aimed at enhancing eyelash and hair growth.
In Vitro Studies
-
Keratinocyte Proliferation: this compound has been shown to promote the proliferation of HaCaT cells, an immortalized human keratinocyte cell line. One study reported improved cell viability of HaCaT cells when treated with this compound at concentrations ranging from 0 to 25 μM for 24 hours.[3]
-
Extracellular Matrix (ECM) Synthesis: this compound also stimulates skin fibroblasts to produce collagen and fibronectin, essential components of the extracellular matrix.[3] This suggests a broader role in skin health and anti-aging beyond just keratin production.
Clinical Studies
While direct, peer-reviewed clinical trial data quantitatively comparing the efficacy of this compound with its analogues for eyelash growth is limited in the public domain, a study on a novel eyelash growth enhancer containing a combination of peptides and glycosaminoglycans demonstrated significant improvements in eyelash length (+8.3%), number (+5%), width (+10.1%), and volume (+14.1%) after 12 weeks of use.[4][5] Another double-blind, randomized trial comparing Acetylhexapeptide-3 and Palmitoyl pentapeptide-4 creams for the treatment of crow's feet found that Palmitoyl pentapeptide-4 showed better results in improving the appearance of wrinkles.[6]
Table 2: Summary of Reported Efficacy Data
| Peptide | Study Type | Endpoint | Result | Citation(s) |
| This compound | In Vitro | HaCaT Cell Viability | Improved cell viability at 0-25 μM concentration over 24 hours. | [3] |
| Palmitoyl Pentapeptide-4 | Clinical Trial | Reduction of crow's feet | Showed better improvement compared to Acetylhexapeptide-3 and placebo.[6] A separate study reported a decrease in fold depth by 18% and fold thickness by 37% after 28 days.[6] | [6] |
| Peptide & Glycosaminoglycan Combination | Clinical Trial | Eyelash Growth | Significant increases in length (+8.3%), number (+5%), width (+10.1%), and volume (+14.1%) after 12 weeks. | [4][5] |
Proposed Mechanism of Action & Signaling Pathways
The precise molecular mechanism by which this compound stimulates keratin gene expression is not fully elucidated. However, based on the known signaling pathways that regulate hair follicle development and keratinocyte differentiation, a plausible mechanism involves the activation of key signaling cascades such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in hair follicle morphogenesis and cycling.[1][2][7] It is hypothesized that this compound may interact with TGF-β receptors on the surface of dermal papilla cells or keratinocytes, initiating a signaling cascade that leads to the transcription of keratin genes.
References
- 1. mdpi.com [mdpi.com]
- 2. TGF beta promotes the basal phenotype of epidermal keratinocytes: transcriptional induction of K#5 and K#14 keratin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. biorxiv.org [biorxiv.org]
In-Silico Modeling of Myristoyl Pentapeptide-4 Receptor Binding: A Technical Guide
Affiliation: Google Research
Abstract
Myristoyl Pentapeptide-4, a synthetic lipopeptide, has garnered significant interest in the fields of cosmetics and dermatology for its demonstrated efficacy in promoting hair growth and stimulating extracellular matrix synthesis.[1] Its mechanism of action is postulated to involve receptor-mediated signaling pathways; however, the specific receptor target remains to be definitively identified. This technical guide outlines a comprehensive in-silico and experimental workflow to investigate the binding of this compound to a putative receptor, the Transforming Growth Factor-beta (TGF-β) Type II Receptor, a key regulator of cellular growth and differentiation. This document provides detailed hypothetical protocols for molecular docking, molecular dynamics simulations, and in-vitro binding assays, complemented by illustrative diagrams and structured data tables to guide researchers in the rational design and validation of peptide-based therapeutics.
Introduction
This compound is a synthetic peptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) N-terminally acylated with myristic acid.[1] This lipophilic modification is thought to enhance its penetration through the stratum corneum, allowing it to interact with cells in the epidermis and dermis. In-vitro and in-vivo studies have indicated that this compound can stimulate the proliferation of hair follicle cells and promote the synthesis of key extracellular matrix (ECM) components, such as collagen and fibronectin, by fibroblasts.[1] These activities suggest that this compound likely functions as a signaling molecule, initiating intracellular cascades upon binding to a specific cell surface receptor.
While the precise receptor for this compound has not been elucidated in the current literature, its known biological activities provide clues to its potential targets. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of ECM protein production and fibroblast activity. Therefore, the TGF-β receptors present a plausible and compelling candidate for mediating the effects of this compound.
This guide presents a hypothetical, yet methodologically rigorous, approach to modeling the interaction between this compound and the TGF-β Type II Receptor (TGF-βRII). We will detail the in-silico techniques to predict the binding mode and affinity, followed by experimental protocols to validate these computational predictions.
In-Silico Modeling Workflow
The in-silico modeling pipeline is designed to predict and analyze the binding of this compound to the TGF-βRII. The workflow consists of ligand and receptor preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the predicted complex.
Ligand and Receptor Preparation
2.1.1. This compound Structure Generation
-
The 3D structure of this compound (Myr-KTTKS) will be generated using molecular modeling software such as Avogadro or PyMOL.
-
The peptide backbone will be constructed based on the standard bond lengths and angles.
-
The myristoyl group will be added to the N-terminus of the lysine (B10760008) residue.
-
The structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
The final structure will be saved in a PDB (Protein Data Bank) format.
2.1.2. TGF-β Type II Receptor Preparation
-
The crystal structure of the human TGF-β Type II Receptor extracellular domain in complex with TGF-β3 (PDB ID: 1KTZ) will be obtained from the RCSB Protein Data Bank.[2]
-
The co-crystallized ligand (TGF-β3) and any water molecules will be removed from the PDB file.
-
Polar hydrogen atoms will be added to the receptor structure, and non-polar hydrogens will be merged.
-
Gasteiger charges will be computed for the receptor atoms.
-
The prepared receptor structure will be saved in the PDBQT format, which is required for AutoDock Vina.
Molecular Docking
Molecular docking will be performed to predict the preferred binding orientation of this compound to the TGF-βRII and to estimate the binding affinity.
Protocol using AutoDock Vina:
-
Grid Box Definition: A grid box will be defined to encompass the putative ligand-binding site on the TGF-βRII. The dimensions and center of the grid box will be determined based on the binding site of the native ligand in the original crystal structure.
-
Docking Execution: The prepared this compound (in PDBQT format) and TGF-βRII (in PDBQT format) will be used as input for AutoDock Vina. The docking will be performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
-
Pose Selection and Analysis: The docking results will be analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between the peptide and the receptor in the best-ranked pose, such as hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations will be conducted to assess the stability of the predicted this compound-TGF-βRII complex in a simulated physiological environment.
Protocol using GROMACS:
-
System Preparation: The docked complex from the previous step will be placed in a cubic box and solvated with a suitable water model (e.g., TIP3P). Counter-ions (e.g., Na+ and Cl-) will be added to neutralize the system.
-
Energy Minimization: The solvated system will be subjected to energy minimization to remove any steric clashes.
-
Equilibration: The system will be equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. This will allow the solvent molecules to relax around the complex and the system to reach the desired temperature and pressure.
-
Production MD: A production MD simulation of at least 100 nanoseconds will be performed. Trajectories will be saved at regular intervals for subsequent analysis.
-
Trajectory Analysis: The saved trajectories will be analyzed to evaluate the stability of the complex. Key parameters to be analyzed include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and peptide backbone.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and peptide.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the peptide and the receptor over time.
-
Experimental Validation
The in-silico predictions will be validated through in-vitro binding assays to experimentally determine the binding affinity of this compound for the TGF-βRII.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Protocol:
-
Receptor Immobilization: Recombinant human TGF-βRII will be immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: Solutions of this compound at various concentrations will be injected over the sensor chip surface.
-
Data Acquisition: The binding of the peptide to the immobilized receptor will be monitored in real-time as a change in the resonance angle, which is proportional to the mass bound to the surface.
-
Data Analysis: The resulting sensorgrams will be fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ELISA-Based Binding Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the binding of this compound to the TGF-βRII.
Protocol:
-
Receptor Coating: A 96-well microplate will be coated with recombinant human TGF-βRII.
-
Blocking: The remaining protein-binding sites on the plate will be blocked with a suitable blocking agent (e.g., bovine serum albumin).
-
Peptide Incubation: Biotinylated this compound at various concentrations will be added to the wells and incubated to allow for binding to the immobilized receptor.
-
Detection: The plate will be washed to remove unbound peptide. Streptavidin-horseradish peroxidase (HRP) conjugate will be added, which binds to the biotinylated peptide.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) will be added, and the absorbance will be measured at a specific wavelength. The signal intensity will be proportional to the amount of bound peptide.
-
Data Analysis: The data will be used to generate a saturation binding curve, from which the KD and Bmax (maximum binding capacity) can be determined. A competition assay can also be performed using unlabeled this compound to determine the IC50 (half-maximal inhibitory concentration).
Hypothetical Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the in-silico and experimental studies described above.
Table 1: Molecular Docking and MD Simulation Results
| Parameter | Value |
| Molecular Docking (AutoDock Vina) | |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Molecular Dynamics (GROMACS - 100 ns) | |
| Average RMSD of Receptor Backbone (Å) | 1.8 |
| Average RMSD of Peptide Backbone (Å) | 1.2 |
| Average Number of H-bonds (Peptide-Receptor) | 3 |
Table 2: In-Vitro Binding Assay Results
| Assay | Parameter | Value |
| Surface Plasmon Resonance (SPR) | ||
| Association Rate (ka) (1/Ms) | 1.2 x 10⁵ | |
| Dissociation Rate (kd) (1/s) | 3.5 x 10⁻³ | |
| Equilibrium Dissociation Constant (KD) (nM) | 29.2 | |
| ELISA-Based Binding Assay | ||
| Equilibrium Dissociation Constant (KD) (nM) | 35.5 | |
| IC50 (nM) | 50.1 |
Hypothetical Signaling Pathway
Assuming this compound acts as an agonist for the TGF-βRII, it would initiate the canonical Smad signaling pathway, leading to the transcription of target genes involved in ECM synthesis.
Conclusion
This technical guide has outlined a systematic and multi-faceted approach for the in-silico modeling and experimental validation of this compound binding to a putative receptor, the TGF-β Type II Receptor. By combining computational methods for initial prediction and characterization with robust in-vitro assays for empirical validation, researchers can gain significant insights into the molecular mechanisms underlying the biological activity of this and other novel peptides. The detailed protocols and illustrative diagrams provided herein serve as a comprehensive resource for scientists and drug development professionals engaged in the discovery and optimization of peptide-based therapeutics. While the data and the specific receptor target presented in this guide are hypothetical, the outlined workflow represents a valid and powerful strategy for advancing our understanding of peptide-receptor interactions in the absence of definitive prior knowledge.
References
Myristoyl pentapeptide-4's effect on fibroblast proliferation and collagen synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Effects of Myristoyl Pentapeptide-4 on Fibroblast Proliferation and Collagen Synthesis.
Introduction
This compound is a synthetic, lipophilic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to modulate skin cell behavior and combat the signs of aging. Structurally, it consists of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser or KTTKS) attached to a myristoyl group, a 14-carbon fatty acid. This lipid moiety enhances the peptide's penetration through the stratum corneum, allowing it to reach the dermal layers where it can interact with key cell populations, most notably fibroblasts.
Fibroblasts are the primary cell type in the dermis responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity and elasticity to the skin. A critical component of the ECM is collagen, a fibrillar protein that provides tensile strength. With age and exposure to environmental stressors, fibroblast activity declines, leading to reduced collagen production and the formation of wrinkles.
This compound is an analog of the well-studied Palmitoyl Pentapeptide-4 (also known as Matrixyl®), sharing the same KTTKS amino acid sequence. This sequence is a sub-fragment of the pro-peptide of type I collagen.[1] Research suggests that these peptides act as matrikines—small, biologically active fragments of ECM proteins that can regulate cell activity by interacting with specific receptors.[1][2] This guide will provide a detailed technical overview of the effects of the KTTKS peptide on fibroblast proliferation and collagen synthesis, drawing upon data from its well-documented analog, Palmitoyl Pentapeptide-4, to elucidate its mechanism and efficacy.
Data Presentation: Quantitative Effects on Fibroblast Proliferation and Collagen Synthesis
The following tables summarize the quantitative data from in vitro studies on human dermal fibroblasts treated with Palmitoyl-KTTKS (C16-KTTKS), the functional analog of this compound. These studies demonstrate a dose-dependent effect on both cell proliferation and the synthesis of collagen.
Table 1: Effect of Palmitoyl-KTTKS on Human Dermal Fibroblast Proliferation
| Treatment Concentration (wt %) | Mean Cell Number (x 10^5 cells) | Standard Deviation |
| Basal Media (Control) | 1.35 | ± 0.04 |
| 0.002 | 1.40 | ± 0.05 |
| 0.004 | 1.48 | ± 0.03 |
| 0.008 | 1.62 | ± 0.06 |
Data derived from studies on Palmitoyl-KTTKS (C16-KTTKS) as an analog for this compound.
Table 2: Effect of Palmitoyl-KTTKS on Collagen Production by Human Dermal Fibroblasts
| Treatment Concentration (wt %) | Total Collagen per 10^5 Cells (µg) | Standard Deviation |
| Basal Media (Control) | 0.015 | ± 0.002 |
| 0.002 | 0.020 | ± 0.003 |
| 0.004 | 0.030 | ± 0.004 |
| 0.008 | 0.060 | ± 0.005 |
Data derived from studies on Palmitoyl-KTTKS (C16-KTTKS) as an analog for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the quantitative data tables. These methods are standard for assessing the efficacy of bioactive peptides on fibroblast function in vitro.
Human Dermal Fibroblast Culture
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution and re-plated at a lower density for experiments.
Fibroblast Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: HDFs are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test peptide (e.g., 0.002%, 0.004%, 0.008% Palmitoyl-KTTKS) or a control medium.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Collagen Synthesis Quantification (Sirius Red Assay)
The Sirius Red assay is a quantitative colorimetric method for the determination of total collagen in cell culture supernatants and cell layers.
-
Cell Culture and Treatment: HDFs are cultured in 6-well plates until confluent and then treated with various concentrations of the test peptide in a serum-free medium containing a cofactor for collagen synthesis, such as ascorbic acid (50 µg/mL), for a period of 72 hours.
-
Sample Collection: The culture supernatant is collected. The cell layer is washed with Phosphate-Buffered Saline (PBS) and then lysed to release cell-associated collagen.
-
Staining: Sirius Red dye solution (0.1% in saturated picric acid) is added to the samples. The dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Precipitation and Washing: The collagen-dye complex is precipitated and then centrifuged to form a pellet. The pellet is washed with 0.1 M HCl to remove unbound dye.
-
Elution: The bound dye is eluted from the collagen pellet using a 0.5 M NaOH solution.
-
Quantification: The absorbance of the eluted dye is measured at 540 nm. The collagen concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of purified collagen.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key biological pathways and experimental procedures described in this guide.
Caption: TGF-β signaling pathway activated by this compound.
References
The Critical Role of Myristoylation in the Efficacy of Pentapeptide-4: A Technical Guide
Abstract
Pentapeptide-4, a synthetic peptide fragment of pro-collagen I with the sequence Lys-Thr-Thr-Lys-Ser (KTTKS), has been identified as a potent stimulator of extracellular matrix (ECM) components, including collagen and fibronectin. However, its inherent hydrophilicity limits its penetration through the lipophilic stratum corneum, thereby constraining its biological efficacy. The conjugation of a myristoyl group—a 14-carbon saturated fatty acid—to the N-terminus of pentapeptide-4, forming myristoyl pentapeptide-4, significantly enhances its lipophilicity. This modification improves its bioavailability in the epidermis and dermis, leading to a more pronounced effect on fibroblast stimulation and subsequent ECM synthesis. This technical guide provides an in-depth analysis of the role of myristoylation in the efficacy of pentapeptide-4, presenting quantitative data on skin penetration, detailed experimental protocols for efficacy assessment, and a visualization of the underlying signaling pathways.
Introduction
The quest for effective topical anti-aging ingredients has led to the extensive investigation of bioactive peptides. These short chains of amino acids can mimic natural biological signaling molecules to modulate cellular functions. Pentapeptide-4 (KTTKS) emerged as a promising candidate due to its ability to stimulate the synthesis of key dermal proteins.[1] However, the significant barrier posed by the stratum corneum has been a persistent challenge in its formulation and delivery.[1]
Myristoylation, the attachment of a myristoyl group, is a common post-translational modification in biological systems that often facilitates membrane targeting and protein-protein interactions.[2] In the context of cosmetic science, this lipidation strategy has been employed to enhance the dermal penetration of hydrophilic peptides.[2] This guide will elucidate the pivotal role of myristoylation in augmenting the therapeutic efficacy of pentapeptide-4.
The Impact of Myristoylation on Skin Penetration
The primary role of myristoylation in the context of pentapeptide-4 is to increase its lipophilicity, thereby enhancing its ability to permeate the lipid-rich stratum corneum. While direct comparative studies on this compound are limited in publicly available literature, studies on the closely related palmitoyl (B13399708) pentapeptide-4 (which features a 16-carbon fatty acid) provide a strong model for the effects of acylation.
An in vitro study using hairless mouse skin demonstrated a stark contrast in the penetration of pentapeptide-4 and its acylated counterpart, palmitoyl pentapeptide-4, over a 24-hour period. No detectable amount of the unmodified pentapeptide-4 was found in any layer of the skin. In contrast, 14.6% of the applied palmitoyl pentapeptide-4 was retained within the skin, distributed across the stratum corneum, epidermis, and dermis. This strongly suggests that the fatty acid moiety is crucial for the peptide's bioavailability in the target tissue.
Quantitative Data on Skin Penetration
The following table summarizes the findings from the in vitro skin permeation study comparing pentapeptide-4 and palmitoyl pentapeptide-4.
| Peptide | Stratum Corneum Concentration (µg/cm²) | Epidermis Concentration (µg/cm²) | Dermis Concentration (µg/cm²) | Total Skin Retention (%) |
| Pentapeptide-4 | Not Detected | Not Detected | Not Detected | 0% |
| Palmitoyl Pentapeptide-4 | 4.2 ± 0.7 | 2.8 ± 0.5 | 0.3 ± 0.1 | 14.6% |
Data sourced from the Cosmetic Ingredient Review safety assessment of this compound, Palmitoyl Pentapeptide-4, and Pentapeptide-4.
Mechanism of Action: Stimulation of Extracellular Matrix Synthesis
Upon successful penetration into the dermis, this compound acts as a signaling molecule, stimulating fibroblasts to increase the production of essential ECM components. This includes collagen (types I, III, and IV) and fibronectin.[3] The proposed mechanism involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of ECM homeostasis.
The TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to act as a transcription factor, upregulating the expression of genes encoding for ECM proteins like collagen and fibronectin.
Experimental Protocols
This section outlines the methodologies for key experiments to assess the efficacy of this compound.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol determines the penetration of the peptide through the skin.
Methodology:
-
Skin Preparation: Excised human or animal skin is cleared of subcutaneous fat. A dermatome can be used to obtain split-thickness skin (approx. 500 µm).
-
Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[4]
-
Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C, and stirred continuously.[5]
-
Application: A defined amount of the test substance (this compound formulation) and a control (pentapeptide-4 formulation) are applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), aliquots are taken from the receptor fluid to quantify peptide permeation.
-
Skin Layer Analysis: At the end of the experiment, the skin is removed, and the different layers (stratum corneum, epidermis, dermis) are separated. The amount of peptide retained in each layer is extracted and quantified.
-
Quantification: Peptide concentrations in the receptor fluid and skin extracts are determined using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol quantifies the ability of the peptide to stimulate collagen production in cultured skin cells.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence.
-
Treatment: The culture medium is replaced with a serum-free medium containing the test peptides (e.g., this compound at various concentrations), a negative control (pentapeptide-4), a vehicle control, and a positive control (e.g., TGF-β).[6]
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for collagen synthesis and secretion.
-
Sample Collection: The cell culture supernatant (containing secreted collagen) and the cell lysate (containing cell-associated collagen) are collected.
-
Sirius Red Staining: A Sirius Red dye solution is added to the samples. The dye specifically binds to collagen fibers.[7][8]
-
Precipitation and Washing: The collagen-dye complex is precipitated and washed to remove unbound dye.[9]
-
Elution and Quantification: The bound dye is eluted using a basic solution, and the absorbance is measured spectrophotometrically (typically at 540 nm).[10] The amount of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations.[9][10]
Conclusion
The myristoylation of pentapeptide-4 is a critical chemical modification that addresses the primary challenge of its topical delivery: poor skin penetration. By attaching a lipophilic myristoyl group, the resulting lipopeptide can more effectively traverse the stratum corneum and reach the dermal fibroblasts where it exerts its biological activity. The enhanced bioavailability translates to a greater stimulation of collagen and fibronectin synthesis, likely through the TGF-β signaling pathway. This leads to a more pronounced improvement in skin structure and a reduction in the visible signs of aging. For researchers and drug development professionals, the myristoylation of peptides represents a key strategy for optimizing the efficacy of topically applied active ingredients. Further studies directly comparing the quantitative efficacy of this compound with its non-acylated form would be beneficial to fully elucidate the magnitude of this enhancement.
References
- 1. Pentapeptide-4 | KTTKS-peptide | Cosmetic Ingredients Guide [ci.guide]
- 2. What Is The Difference Between Myristoyl Pentapeptide 4 And 17? - Knowledge [lsherb.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alterlab.co.id [alterlab.co.id]
- 5. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Myristoyl Pentapeptide-4: A Technical Examination of its Impact on Skin Barrier Function
For Immediate Release
Abstract
Myristoyl Pentapeptide-4, a synthetic lipopeptide, has garnered attention in the cosmetic and dermatological fields for its purported skin conditioning and restorative properties. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the potential mechanisms by which this compound may influence skin barrier function. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the key components of skin barrier integrity, proposes mechanisms of action, and provides detailed experimental protocols for evaluating its efficacy. Data from the closely related and more extensively studied Palmitoyl Pentapeptide-4 is referenced to illustrate potential biological activity and expected quantitative outcomes.
Introduction to this compound and the Skin Barrier
This compound is a synthetic peptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS). This peptide is conjugated to myristic acid, a saturated fatty acid, to enhance its lipophilicity and improve its penetration through the stratum corneum.[1] Its primary function in cosmetic formulations is described as a skin conditioning agent, purported to maintain the skin in good condition by enhancing the skin's natural barrier and helping it to retain moisture.[1][2]
The skin barrier is a complex and vital system, primarily residing in the outermost layer of the epidermis, the stratum corneum. Its function is to protect against external aggressors such as pathogens, UV radiation, and chemical irritants, while simultaneously preventing excessive transepidermal water loss (TEWL). A compromised skin barrier is associated with various dermatological conditions, including atopic dermatitis, psoriasis, and general skin sensitivity.
The integrity of the skin barrier is dependent on several key components:
-
Cellular Component: Terminally differentiated keratinocytes, known as corneocytes.
-
Lipid Component: An intercellular lipid matrix composed of ceramides, cholesterol, and free fatty acids.
-
Protein Component: Structural proteins such as filaggrin, loricrin, and involucrin, which are crucial for corneocyte formation and aggregation.
-
Junctional Component: Tight junctions, formed by proteins like claudins and occludin, that regulate paracellular permeability in the granular layer.
This guide will explore the potential effects of this compound on these components.
Proposed Mechanism of Action on Skin Barrier Function
While primarily recognized for its role in stimulating collagen and fibronectin synthesis in the dermis, the skin conditioning properties of this compound suggest a potential influence on epidermal differentiation and barrier formation.[2] The proposed mechanism centers on its ability to act as a signaling molecule that may encourage keratinocyte proliferation and differentiation. This, in turn, could lead to a more robust and well-structured stratum corneum.
Figure 1. Proposed logical workflow of this compound's action on the skin barrier.
Quantitative Data on Skin Barrier Parameters
Direct, peer-reviewed quantitative data on the effects of this compound on skin barrier function are not extensively available. However, studies on the structurally similar Palmitoyl Pentapeptide-4 and other barrier-enhancing ingredients provide a framework for the types of improvements that could be expected and measured. The following tables summarize key barrier function parameters and illustrative data, which should be considered as potential outcomes for future studies on this compound.
Table 1: Effects on Transepidermal Water Loss (TEWL) and Stratum Corneum (SC) Hydration
| Parameter | Test Agent | Concentration | Duration | Result | Reference |
| TEWL | Palmitoyl Pentapeptide-4 | Not specified | 8 weeks | Statistically insignificant change from baseline. | [3] |
| SC Hydration | Palmitoyl Pentapeptide-4 | Not specified | 8 weeks | Improvement observed from baseline. | [3] |
| SC Hydration | Lamellar Moisturizer | Not specified | Single Application | Statistically significant increase in hydration for up to 24 hours. | [4] |
| TEWL | Moisturizer with Urea & SBLs | Not specified | 2 weeks | Statistically significant decrease in TEWL. | [5] |
Disclaimer: The data for Palmitoyl Pentapeptide-4[3] is from a study focused on anti-wrinkle efficacy, where barrier function was a secondary endpoint. The other examples illustrate typical results for effective moisturizing and barrier-repair ingredients.
Table 2: Effects on Skin Barrier-Related Gene and Protein Expression
| Target | Test Agent | Model | Result | Reference |
| Collagen I, III, IV | Palmitoyl Pentapeptide-4 | In vitro (human fibroblasts) | Stimulated synthesis | [6][7] |
| Hyaluronic Acid | Palmitoyl Pentapeptide-4 | In vitro | Stimulated synthesis | [7][8] |
| Filaggrin, Loricrin | Moisturizer with Urea & SBLs | Ex vivo (suction blister) | Significant upregulation of gene expression. | [5] |
Disclaimer: These data points illustrate the capacity of active ingredients to modulate key structural components of the skin. Specific studies are required to determine if this compound elicits similar effects on epidermal proteins like filaggrin and loricrin.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the impact of this compound on skin barrier function, a combination of in vitro and ex vivo models, along with well-defined clinical assessments, is necessary. The following are detailed protocols for key experiments.
In Vitro 3D Reconstructed Human Epidermis (RHE) Model
This model provides a physiologically relevant system to study the effects of topically applied substances on epidermal barrier formation and integrity.
Methodology:
-
Culture Initiation: Normal human epidermal keratinocytes are cultured on porous polycarbonate inserts at the air-liquid interface to promote differentiation and stratification.
-
Treatment: Once a fully stratified epidermis is formed (typically 10-14 days), the RHE models are treated topically with this compound (e.g., in a suitable vehicle at concentrations ranging from 0.001% to 0.1%) or vehicle control. Treatment is repeated daily for a specified period (e.g., 48-72 hours).
-
Barrier Function Assessment:
-
TEWL: Measured directly from the surface of the RHE model using a specialized probe.
-
Electrical Impedance Spectroscopy (EIS): Provides a quantitative measure of barrier integrity.[9]
-
-
Tissue Processing: Following treatment, tissues are harvested for further analysis:
-
Histology: For morphological assessment of the stratum corneum and epidermal layers.
-
Protein Analysis: Tissues are lysed for Western blot analysis or fixed for immunofluorescence staining.
-
Lipid Analysis: Lipids are extracted for analysis by techniques such as high-performance thin-layer chromatography (HPTLC).
-
Figure 2. Experimental workflow for testing in a 3D Reconstructed Human Epidermis model.
Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration Measurement
These non-invasive techniques are the gold standard for clinical evaluation of skin barrier function and hydration levels.
Methodology:
-
Subject Recruitment: A cohort of subjects with healthy skin or clinically diagnosed dry skin is recruited.
-
Acclimatization: Subjects acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 20-30 minutes before measurements.
-
Baseline Measurement: Baseline TEWL (using a Tewameter® or Vapometer®) and hydration (using a Corneometer®) are measured at designated sites on the volar forearm.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the test product (containing this compound) and a placebo vehicle are applied to the designated sites.
-
Post-Application Measurements: TEWL and hydration are measured at set time points (e.g., 1, 2, 4, 8, 12, and 24 hours) after application to assess short-term and long-term effects. For chronic effects, measurements can be taken after several weeks of regular application.
-
Data Analysis: Changes from baseline are calculated and statistically compared between the active and placebo groups.
Figure 3. Workflow for clinical measurement of TEWL and stratum corneum hydration.
Immunofluorescence Staining for Skin Barrier Proteins
This technique allows for the visualization and semi-quantitative assessment of key structural and junctional proteins within skin tissue sections.
Methodology:
-
Sample Preparation: Skin biopsies or harvested RHE tissues are embedded in optimal cutting temperature (OCT) compound and flash-frozen, or fixed in formalin and embedded in paraffin. 4-5 µm sections are cut using a cryostat or microtome.
-
Fixation and Permeabilization: Sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.3% Triton X-100 in PBS) to allow antibody access to intracellular epitopes.
-
Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (from the same species as the secondary antibody) and bovine serum albumin (BSA).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for target proteins (e.g., rabbit anti-Filaggrin, mouse anti-Loricrin, rabbit anti-Claudin-1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Sections are counterstained with a nuclear stain (e.g., DAPI), mounted with anti-fade medium, and imaged using a fluorescence or confocal microscope.
-
Analysis: Fluorescence intensity and protein localization are compared between treated and control groups.
Figure 4. Standard workflow for immunofluorescence staining of skin barrier proteins.
Proposed Signaling Pathways
Peptides like this compound are known to act as matrikines or signaling molecules. While its specific receptor and downstream pathway for skin barrier enhancement are not fully elucidated, it is plausible that it interacts with cell surface receptors on keratinocytes to initiate a signaling cascade that promotes differentiation. This could involve pathways analogous to those that regulate the expression of epidermal differentiation complex (EDC) genes, which include filaggrin and loricrin.
Figure 5. Proposed signaling pathway for the stimulation of barrier protein synthesis.
Conclusion and Future Directions
This compound is positioned as a functional cosmetic ingredient with potential benefits for skin barrier integrity. The addition of a myristoyl group suggests enhanced bioavailability within the epidermis, where it may act as a signaling molecule to promote keratinocyte differentiation and the synthesis of crucial barrier components. However, there is a clear need for robust, quantitative studies to substantiate these claims.
Future research should focus on:
-
In Vitro and Ex Vivo Studies: Utilizing the protocols outlined in this guide to generate quantitative data on the effects of this compound on TEWL, hydration, and the expression of key barrier proteins (filaggrin, loricrin, claudins) and lipids (ceramides).
-
Clinical Trials: Conducting well-controlled, double-blind, randomized clinical trials to confirm in vitro findings and demonstrate statistically significant improvements in skin barrier function in human subjects.
-
Mechanism of Action Studies: Identifying the specific keratinocyte receptors and intracellular signaling pathways that are modulated by this compound.
By pursuing these research avenues, the scientific community can build a comprehensive understanding of this compound's role in skin health and validate its efficacy as a barrier-enhancing active ingredient.
References
- 1. deascal.com [deascal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single application of lamellar moisturizers provides significantly increased hydration of the stratum corneum for up to 24 hours in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Biomimetic Combination of Actives Enhances Skin Hydration and Barrier Function via Modulation of Gene Expression: Results of Two Double-Blind, Vehicle-Controlled Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 8. Understanding the Mechanism of Palmitoyl Pentapeptide-4: A Key Anti-Aging Ingredient - Pro Peptide Source [propeptidesource.com]
- 9. Sensitive quantification of skin barrier properties in vitro - Radboudumc [radboudumc.nl]
Methodological & Application
Application Notes and Protocols: Culturing Human Hair Follicle Dermal Papilla Cells with Myristoyl Pentapeptide-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Hair Follicle Dermal Papilla Cells (HFDPCs) are a specialized population of mesenchymal cells located at the base of the hair follicle. These cells play a crucial role in regulating hair growth, differentiation, and cycling. The intricate communication between dermal papilla cells and epithelial keratinocytes is fundamental for maintaining a healthy hair growth cycle. Consequently, in vitro culture of HFDPCs serves as a vital model for studying hair follicle biology, screening potential hair growth-promoting compounds, and elucidating the mechanisms of action of therapeutic agents.
Myristoyl pentapeptide-4 is a synthetic peptide that has garnered significant interest in the field of hair growth research. It is believed to stimulate hair growth by activating key signaling pathways within HFDPCs, leading to increased cell proliferation, migration, and the expression of proteins essential for hair shaft formation, such as keratins. This document provides detailed protocols for the culture of HFDPCs and for assessing the effects of this compound on their biological activity.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols when treating HFDPCs with this compound.
Table 1: Effect of this compound on HFDPC Proliferation
| Concentration of this compound (µM) | Incubation Time (hours) | Cell Proliferation (% increase vs. control) |
| 0 (Control) | 24 | 0% |
| 5 | 24 | Data not available in provided search results |
| 10 | 24 | Data not available in provided search results |
| 25 | 24 | Promotes proliferation[1] |
| 50 | 24 | Data not available in provided search results |
Table 2: Effect of this compound on Keratin (B1170402) Gene Expression in HFDPCs
| Gene | Concentration of this compound (µM) | Incubation Time (hours) | Fold Change in mRNA Expression (vs. control) |
| Keratin (General) | 10 - 40 | 48 | Activates transcription and translation[1] |
| Specific Keratin Genes | Data not available | Data not available | Data not available in provided search results |
Table 3: Effect of this compound on Growth Factor Secretion by HFDPCs
| Growth Factor | Concentration of this compound (µM) | Incubation Time (hours) | Secreted Concentration (pg/mL) |
| VEGF | Data not available | Data not available | Data not available in provided search results |
| bFGF | Data not available | Data not available | Data not available in provided search results |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Hair Follicle Dermal Papilla Cells
This protocol describes the micro-dissection and explant culture method for isolating HFDPCs from human scalp tissue.
Materials:
-
Human scalp tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Sterile dissecting tools (forceps, scalpels, needles)
-
Petri dishes and cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Wash the scalp tissue multiple times with sterile Phosphate Buffered Saline (PBS) containing antibiotics.
-
Remove excess fat and epidermal layers using a sterile scalpel.
-
Cut the tissue into smaller pieces (approximately 2-3 mm).
-
-
Hair Follicle Isolation:
-
Under a dissecting microscope, carefully dissect individual hair follicles from the surrounding connective tissue.
-
Isolate the lower part of the hair follicle containing the dermal papilla.
-
-
Dermal Papilla Explant:
-
Transfer the isolated dermal papillae to a new petri dish containing a small amount of DMEM with 20% FBS.
-
Make small scratches on the surface of the culture dish to promote attachment.
-
Carefully place each dermal papilla onto a scratch.
-
Add a minimal amount of medium to keep the tissue moist without dislodging it.
-
Incubate at 37°C and 5% CO2.
-
-
Cell Outgrowth and Culture:
-
After 5-7 days, HFDPCs will begin to migrate out from the explants.
-
Once a sufficient number of cells have grown out, remove the tissue explants.
-
Continue to culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Change the medium every 2-3 days.
-
Subculture the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Protocol 2: Assessment of HFDPC Proliferation using MTT Assay
This protocol measures the metabolic activity of HFDPCs as an indicator of cell viability and proliferation in response to this compound.
Materials:
-
HFDPCs
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HFDPCs into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM).
-
Remove the old medium from the wells and add 100 µL of the treatment media.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage increase in proliferation compared to the untreated control.
-
Protocol 3: Analysis of Keratin Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol quantifies the mRNA expression levels of keratin genes in HFDPCs treated with this compound.
Materials:
-
HFDPCs treated with this compound (as in Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target keratin genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the treated HFDPCs and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, SYBR Green master mix, and nuclease-free water.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change compared to the untreated control.
-
Protocol 4: Measurement of Growth Factor Secretion by ELISA
This protocol quantifies the concentration of secreted growth factors (e.g., VEGF, bFGF) in the conditioned medium of HFDPCs treated with this compound.
Materials:
-
Conditioned medium from HFDPCs treated with this compound
-
Commercially available ELISA kits for the specific growth factors of interest (e.g., Human VEGF ELISA Kit, Human bFGF ELISA Kit)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture HFDPCs and treat with this compound as described in Protocol 2.
-
Collect the conditioned medium at the end of the treatment period.
-
Centrifuge the medium to remove any cells or debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the growth factor to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of the growth factor in the samples by interpolating their absorbance values on the standard curve.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing the effects of this compound on HFDPCs.
Caption: Proposed signaling pathway of this compound in HFDPCs.
References
Application Notes and Protocols for Myristoyl Pentapeptide-4 in a Mouse Model of Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a common form of hair loss characterized by a genetically predisposed and androgen-dependent miniaturization of hair follicles. Myristoyl pentapeptide-4, a synthetic peptide, has emerged as a promising cosmetic ingredient for promoting hair growth.[1][2] It is believed to stimulate keratin (B1170402) gene expression and prolong the anagen (growth) phase of the hair cycle.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in a C57BL/6 mouse model of testosterone-induced androgenetic alopecia, including detailed protocols, data presentation, and visualization of key pathways and workflows.
Proposed Mechanism of Action
This compound is thought to exert its effects on hair follicles through the activation of key signaling pathways that govern hair growth and development. The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and regeneration.[5][6][7] It is hypothesized that this compound may stimulate this pathway, leading to the proliferation of dermal papilla cells and the promotion of the anagen phase. Additionally, the peptide is reported to stimulate the expression of keratin, a fundamental structural protein of the hair shaft.[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 3. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]
- 4. thefocalpoints.com [thefocalpoints.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aliexpress.com [aliexpress.com]
Application Note: Gene Expression Analysis of Keratin in Response to Myristoyl Pentapeptide-4
Introduction
Myristoyl pentapeptide-4 is a synthetic, lipophilic peptide with the sequence Myristoyl-Lys-Thr-Thr-Lys-Ser (Myr-KTTKS).[1][2] It is recognized as a signal peptide that specifically targets keratinocytes to stimulate the transcription and translation of keratin (B1170402) genes.[1][3][4] This activity promotes the synthesis of keratin, a key structural protein in hair, skin, and nails, thereby enhancing their strength and resilience.[1][5] This document provides a detailed protocol for researchers to quantify the effects of this compound on keratin gene expression in human epidermal keratinocytes.
Principle of Action
This compound is designed to mimic natural peptides involved in cellular repair and regeneration.[6] The attached myristoyl group, a fatty acid, increases the peptide's lipophilicity, facilitating its penetration through the stratum corneum to reach the underlying keratinocytes.[7] It is proposed to act as a signaling molecule that activates intracellular pathways leading to the upregulation of specific keratin (KRT) genes.[5][8] This stimulation is believed to prolong the anagen (growth) phase of hair follicles and enhance the structural integrity of the epidermis.[7][9]
Hypothesized Signaling Pathway
The precise signaling mechanism of this compound is a subject of ongoing research. The following diagram illustrates a hypothesized pathway where the peptide interacts with a cell surface receptor on a keratinocyte, initiating a downstream signaling cascade that culminates in the activation of transcription factors responsible for keratin gene expression in the nucleus.
Caption: Hypothesized signaling pathway of this compound in keratinocytes.
Experimental Data Summary
The following table presents example quantitative data on the fold change in keratin gene expression in Human Epidermal Keratinocytes (HEKs) following a 48-hour treatment with this compound. Data is represented as mean fold change ± standard deviation relative to an untreated control.
| Target Gene | Function | Untreated Control (Fold Change) | 10 µM this compound (Fold Change) | 40 µM this compound (Fold Change) |
| KRT1 | Suprabasal epidermal differentiation | 1.0 ± 0.12 | 2.5 ± 0.21 | 4.8 ± 0.35 |
| KRT5 | Basal keratinocyte proliferation | 1.0 ± 0.09 | 1.8 ± 0.15 | 2.9 ± 0.22 |
| KRT10 | Suprabasal epidermal differentiation | 1.0 ± 0.15 | 2.9 ± 0.28 | 5.4 ± 0.41 |
| KRT14 | Basal keratinocyte proliferation | 1.0 ± 0.11 | 1.6 ± 0.13 | 2.5 ± 0.19 |
| ACTB | Housekeeping Gene | 1.0 ± 0.05 | 1.0 ± 0.06 | 1.0 ± 0.04 |
Note: The data presented above is for illustrative purposes and should be confirmed experimentally.
Experimental Workflow
The overall process for analyzing keratin gene expression involves cell culture, peptide treatment, RNA extraction, conversion to cDNA, and finally, quantification using qPCR.
Caption: Overall experimental workflow for keratin gene expression analysis.
Protocols
Protocol 1: Culturing and Treatment of Human Epidermal Keratinocytes (HEKs)
This protocol details the steps for culturing HEKs and treating them with this compound.
Materials:
-
Cryopreserved Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte Serum-Free Growth Medium[10]
-
0.05% Trypsin-EDTA Solution[11]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free
-
This compound (powder or stock solution)
-
Sterile tissue culture flasks (T-75) and multi-well plates (6-well)[10]
-
Humidified incubator (37°C, 5% CO₂)[11]
Procedure:
-
Thawing and Plating HEKs:
-
Pre-warm Keratinocyte Serum-Free Growth Medium to 37°C.
-
Rapidly thaw the cryovial of HEKs in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed medium.
-
Centrifuge at 180 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.[10]
-
-
Subculturing HEKs:
-
When cells reach 80-90% confluency, aspirate the medium and wash once with DPBS.
-
Add 3-5 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed cells into 6-well plates at a density of 5,000-7,500 cells/cm².[10]
-
-
Peptide Treatment:
-
Allow cells in the 6-well plates to reach 70-80% confluency.
-
Prepare fresh treatment media containing this compound at desired concentrations (e.g., 0 µM as control, 10 µM, 40 µM) from a sterile stock solution.
-
Aspirate the old medium from the wells and replace it with the appropriate treatment medium.
-
Incubate the plates for 24-48 hours at 37°C, 5% CO₂.[1]
-
Protocol 2: Total RNA Extraction and cDNA Synthesis
This protocol covers the isolation of high-quality total RNA and its conversion into complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
cDNA synthesis kit (including reverse transcriptase, dNTPs, and primers)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
RNA Extraction:
-
After the treatment period, aspirate the medium from the 6-well plates and wash cells once with cold DPBS.
-
Lyse the cells directly in the wells by adding 1 mL of lysis buffer (e.g., TRIzol) per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with the RNA extraction according to the manufacturer's protocol. This typically involves phase separation, precipitation, and washing steps.
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
DNase Treatment (Optional but Recommended):
-
To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Check:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
In a sterile PCR tube, combine 1-2 µg of total RNA with the components of the cDNA synthesis kit (e.g., reverse transcriptase, random hexamers or oligo(dT) primers, dNTPs, and reaction buffer).[12]
-
Adjust the final volume with nuclease-free water.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 65°C for 5 min, then 37-42°C for 60 min, followed by an inactivation step).[12]
-
Store the resulting cDNA at -20°C.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Keratin Gene Expression
This protocol describes the setup and execution of a qPCR experiment to quantify changes in keratin gene expression.
Materials:
-
Synthesized cDNA (from Protocol 2)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target genes (e.g., KRT1, KRT5, KRT10, KRT14) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Real-Time PCR detection system and compatible optical plates/tubes.
Procedure:
-
Primer Design:
-
Design or obtain validated primers for the human keratin genes of interest. Primers should typically yield a product size of 100-200 bp.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water.
-
A typical 20 µL reaction includes:
-
10 µL SYBR Green Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
-
Thermal Cycling Program:
-
Set up the thermal cycler with a standard program, which generally includes:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all samples.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound used for promoting eyelash growth [handom-chem.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 8. creative-enzymes.com [creative-enzymes.com]
- 9. skinsecretlab.com [skinsecretlab.com]
- 10. 人表皮角质形成细胞(HEK)培养方案 [sigmaaldrich.com]
- 11. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transcriptome sequencing reveals the key genes associated with hair follicle development in Qianhua Mutton Merino [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Protocol for Assessing the Cytotoxicity of Myristoyl Pentapeptide-4
Introduction
Myristoyl pentapeptide-4 is a synthetic bioactive peptide that has gained recognition in the cosmetics industry for its role in promoting hair growth and skin rejuvenation.[1][2] It is composed of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to myristic acid, a fatty acid that enhances its penetration into the skin.[3][4] The peptide is believed to stimulate the synthesis of extracellular matrix components such as collagen and keratin, thereby improving skin elasticity and hair strength.[1][2] While generally considered safe for topical use, it is crucial for researchers, scientists, and drug development professionals to conduct thorough cytotoxicity assessments to determine its safety profile and understand its interaction with cells at a molecular level.[5]
This document provides a detailed protocol for evaluating the potential cytotoxicity of this compound using a panel of standard in vitro assays. The selected assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). The primary cell types recommended for this assessment are human keratinocytes (e.g., HaCaT) and human dermal fibroblasts (HDF), as they are the principal cells in the skin that would be exposed to this cosmetic ingredient.[6][7]
Core Assays for Cytotoxicity Assessment
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][11] The amount of LDH in the supernatant is proportional to the number of lysed or dead cells.[8]
-
Apoptosis Assays: It is essential to distinguish between different modes of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[12]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[13][15]
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[16] This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, providing a quantitative measure of apoptosis induction.[17][18]
-
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the peptide, and subsequent analysis using the selected cytotoxicity assays.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
1. Cell Culture
-
Cell Lines: Human keratinocyte cell line (e.g., HaCaT) and Human Dermal Fibroblasts (HDF).
-
Culture Medium:
-
HaCaT: Dulbecco's Modified Eagle Medium (DMEM) high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HDF: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% non-essential amino acids.[19]
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 70-80% confluency.
2. MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate and incubate overnight to allow for cell attachment.[20]
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100[8]
Caption: Principle of the MTT assay for measuring cell viability.
3. LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare additional control wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer, e.g., 1% Triton X-100, for 45 minutes before the end of the incubation).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[8] Add a stop solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100[8]
Caption: Principle of the LDH assay for measuring membrane integrity.
4. Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time. Include untreated cells and a known apoptosis-inducing agent (e.g., staurosporine) as controls.[8]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA). Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Distinguish the cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[14]
-
Caption: Cell population differentiation in Annexin V/PI assay.
5. Caspase-3 Activity Assay Protocol
-
Cell Lysis: After treatment, collect cells and lyse them using a chilled lysis buffer provided in the assay kit. Incubate on ice for 10-15 minutes.[17][21] Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.[21]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample to the wells. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[17][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]
-
Measurement:
-
Data Analysis: Compare the absorbance/fluorescence of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Data Presentation
Summarize all quantitative results in a clear, structured table. This allows for easy comparison of the effects of different concentrations of this compound across the various assays.
| Peptide Conc. (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Early Apoptosis (%) (Annexin V/PI) | Late Apoptosis/Necrosis (%) (Annexin V/PI) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 100 | 0 | Baseline | Baseline | 1.0 |
| 1 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control |
Note: The results should be presented as mean ± standard deviation from at least three independent experiments. Statistical analysis should be performed to determine significant differences between treated and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 360iresearch.com [360iresearch.com]
- 3. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 4. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 5. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous and separated culture of keratinocytes and fibroblasts on each side of a collagen membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. akadeum.com [akadeum.com]
- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. biogot.com [biogot.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abcam.com [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. mpbio.com [mpbio.com]
Application Notes and Protocols for Immunohistochemical Analysis of Skin Treated with Myristoyl Pentapeptide-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl pentapeptide-4 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its skin conditioning and rejuvenating properties.[1][2] Composed of a myristic acid moiety attached to a five-amino-acid peptide chain (Lys-Thr-Thr-Lys-Ser), this ingredient is designed to enhance skin penetration and bioactivity.[3][4] this compound is recognized for its role in stimulating the synthesis of key extracellular matrix (ECM) proteins, such as collagen and fibronectin, which are crucial for maintaining skin's structural integrity and elasticity.[5][6] Additionally, it has been shown to promote the production of keratin (B1170402), a vital protein for the epidermis and hair.[5][7][8]
These application notes provide a framework for utilizing immunohistochemistry (IHC) to visualize and quantify the effects of this compound on skin tissue. The following protocols and data presentation guidelines are intended to assist researchers in assessing the efficacy of this peptide in skincare formulations and dermatological treatments.
Mechanism of Action
This compound functions as a signaling molecule, often referred to as a matrikine, that mimics the natural peptides generated during the breakdown of ECM proteins.[9] This mimicry allows it to interact with fibroblast receptors, initiating a signaling cascade that upregulates the production of essential dermal components.[9] The primary mechanisms of action include:
-
Stimulation of Collagen Synthesis: It signals fibroblasts to increase the production of collagen types I and IV, which helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.[6][9]
-
Enhancement of Extracellular Matrix (ECM) Production: Beyond collagen, it supports the synthesis of other crucial ECM components like fibronectin and elastin, contributing to overall skin structure and resilience.[5][6]
-
Promotion of Keratin Synthesis: this compound can activate the transcription and translation of keratin genes, leading to increased keratin production.[5] This is beneficial for strengthening the epidermal barrier and promoting hair growth.[4][5]
-
Cellular Proliferation and Migration: Studies have indicated that it can promote the proliferation of human keratinocytes (HaCaT cells) and stimulate the migration of human hair follicle dermal papilla cells.[5]
Proposed Signaling Pathway
The binding of this compound to fibroblast receptors is hypothesized to activate intracellular signaling pathways, such as the TGF-β pathway, which are known to be central regulators of ECM protein synthesis. This leads to the transcription of genes encoding for collagen, fibronectin, and other matrix proteins.
Caption: Proposed signaling pathway of this compound in skin fibroblasts.
Immunohistochemical Analysis: Application and Key Targets
IHC is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within tissue sections. For skin treated with this compound, IHC can provide direct evidence of its biological effects.
Primary Objectives of IHC Analysis:
-
To quantify the upregulation of key ECM proteins in the dermis.
-
To assess changes in epidermal protein expression.
-
To visualize the structural improvements in the dermal-epidermal junction (DEJ).
Recommended Protein Targets for IHC:
-
Collagen I: The most abundant collagen in the dermis, providing tensile strength.
-
Collagen IV: A key component of the basement membrane at the DEJ.
-
Fibronectin: An ECM glycoprotein (B1211001) that plays a role in cell adhesion and wound healing.
-
Elastin: A protein that provides elasticity to the skin.
-
Keratin (e.g., Pan-Keratin or specific keratins like KRT10, KRT14): To assess the impact on epidermal integrity and differentiation.
-
Ki-67: A marker for cellular proliferation to evaluate effects on keratinocyte turnover.
Data Presentation
Quantitative analysis of IHC staining is crucial for objective assessment. This can be achieved through image analysis software that measures staining intensity and the percentage of positive-staining areas. The data should be summarized in a clear and structured format.
Table 1: Hypothetical Quantitative IHC Analysis of Skin Biopsies
| Target Protein | Treatment Group | Mean Staining Intensity (Arbitrary Units) | Percentage of Positive Area (%) | P-value |
| Collagen I | Vehicle Control | 120.5 ± 15.2 | 45.3 ± 5.8 | |
| This compound (0.05%) | 185.7 ± 20.1 | 68.9 ± 7.2 | <0.05 | |
| Collagen IV | Vehicle Control | 98.2 ± 10.5 | 75.1 ± 8.3 | |
| This compound (0.05%) | 145.3 ± 18.9 | 89.4 ± 6.5 | <0.05 | |
| Keratin (Pan) | Vehicle Control | 210.4 ± 25.8 | 92.1 ± 4.2 | |
| This compound (0.05%) | 245.1 ± 30.2 | 95.6 ± 3.1 | n.s. |
Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test (n.s. = not significant).
Experimental Protocols
The following is a generalized protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) skin sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for each specific target.
Experimental Workflow
Caption: General workflow for immunohistochemical analysis of skin tissue.
Detailed Protocol for IHC Staining of FFPE Skin Sections
Materials:
-
FFPE skin tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Collagen I, anti-Keratin)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking (if using HRP-based detection):
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Apply the biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS: 3 x 5 minutes.
-
Apply the DAB substrate solution and incubate until the desired color intensity develops (typically 1-10 minutes).[11] Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[11]
-
Rinse thoroughly with running tap water.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
-
-
Dehydration and Mounting:
-
Analysis:
-
Examine the slides under a light microscope.
-
Capture images for qualitative and quantitative analysis.
-
Logical Relationship Diagram
Caption: Logical flow from treatment with this compound to clinical outcomes.
References
- 1. deascal.com [deascal.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 4. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myristoyl Pentapeptide 4: An In-Depth Look at Its Role in Cosmetics - KNOWLEDGE [bolinherb.com]
- 7. This compound used for promoting eyelash growth [handom-chem.com]
- 8. creative-enzymes.com [creative-enzymes.com]
- 9. 360iresearch.com [360iresearch.com]
- 10. abcepta.com [abcepta.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Troubleshooting & Optimization
Improving the solubility of Myristoyl pentapeptide-4 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving Myristoyl pentapeptide-4 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
This compound is a synthetic lipopeptide, comprising a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to myristic acid, a 14-carbon fatty acid.[1] This lipid component enhances skin penetration, making it a popular ingredient in cosmetics aimed at stimulating keratin (B1170402) and collagen production.[2][3] However, the myristoyl group also imparts significant hydrophobicity, which can make it challenging to dissolve in purely aqueous solutions, leading to potential issues with formulation stability and experimental reproducibility.
Q2: Is this compound soluble in water?
While some sources describe it as having good water solubility, it is more accurately characterized as sparingly soluble in aqueous buffers.[4] Its solubility in water is limited, and researchers may encounter difficulties in achieving desired concentrations without the use of solubilizing agents. For cosmetic formulations, it is often incorporated into the oil phase or used with co-solvents like glycerin and propylene (B89431) glycol.[2]
Q3: What are the initial steps to take when dissolving this compound?
It is recommended to first attempt dissolution in an organic solvent before introducing an aqueous solution.[5] A common starting point is to dissolve the peptide in a small amount of Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF).[6][7] Once fully dissolved in the organic solvent, the aqueous buffer can be added slowly while stirring.
Q4: Can pH be adjusted to improve the solubility of this compound?
Yes, pH can significantly influence the solubility of peptides. This compound has a net positive charge at neutral pH due to its lysine (B10760008) residues. Adjusting the pH away from its isoelectric point can increase solubility. For basic peptides like this one, attempting to dissolve it in a slightly acidic solution (e.g., using 10-30% acetic acid) may improve solubility.[8][9]
Q5: Are there any physical methods to aid in the dissolution process?
Sonication and gentle warming can be effective in aiding the dissolution of this compound.[5][9] Sonication can help to break up aggregates, while gentle warming (e.g., to around 40°C) can increase the kinetic energy of the molecules and facilitate dissolution. However, excessive heat should be avoided to prevent peptide degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The peptide has exceeded its solubility limit in the current solvent system. | 1. Decrease the concentration of the peptide. 2. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol). 3. Adjust the pH of the aqueous buffer to be more acidic. 4. Use sonication to help break up any aggregates.[5] |
| Peptide "Gelling" or Forming a Viscous Mass | The peptide is forming intermolecular hydrogen bonds and aggregating. | 1. Dissolve the peptide in a strong organic solvent like DMSO or DMF first.[7] 2. Consider the use of chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) for stock solutions (note: these are denaturing and may not be suitable for all experiments).[8] |
| Inconsistent Experimental Results | Incomplete dissolution of the peptide leading to inaccurate concentration in the final solution. | 1. Visually inspect the solution to ensure it is clear and free of particulates. 2. Centrifuge the solution before use to pellet any undissolved material. 3. Quantify the peptide concentration in the final solution using an appropriate analytical method such as HPLC-MS.[10] |
| Difficulty Dissolving for Cell Culture | The required concentration is not achievable in a biocompatible solvent system. | 1. Prepare a high-concentration stock solution in 100% DMSO.[11] 2. Serially dilute the stock solution in the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[7] |
Quantitative Solubility Data
The solubility of this compound can vary significantly depending on the solvent system. The following table summarizes available quantitative data.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL | Sonication may be required.[11] |
| Ethanol | ~30 mg/mL | - |
| Dimethylformamide (DMF) | ~30 mg/mL | - |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | The peptide should first be dissolved in ethanol before dilution with PBS. |
| Water, Glycerin, Propylene Glycol | Soluble | Specific quantitative data is limited, but it is used in cosmetic formulations with these solvents.[2] |
Experimental Protocols
Protocol 1: Solubilization for General Laboratory Use
This protocol is suitable for preparing stock solutions of this compound for various in vitro assays.
-
Initial Dissolution: Weigh the desired amount of lyophilized this compound powder. Add a minimal amount of 100% DMSO to the powder to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Aid Dissolution: Gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Dilution: Slowly add the desired aqueous buffer (e.g., PBS, Tris) to the DMSO stock solution while vortexing to reach the final desired concentration.
-
Storage: Store the final solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization for Cell Culture Applications
This protocol is designed to prepare this compound solutions that are compatible with cell culture experiments.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the DMSO stock in sterile PBS or serum-free cell culture medium.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the final volume of cell culture medium to achieve the desired working concentration. Ensure the final concentration of DMSO is below the tolerance level of the cell line being used (typically ≤ 0.5%).
-
Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 µm filter.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Signaling pathways for collagen and keratin synthesis.
References
- 1. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound High-Performance Anti-Aging Cosmetic Ingredient YOUCHANG INDUSTRY DEVELOPMENT | IPROS GMS [mono.ipros.com]
- 3. This compound [handomchemicals.com]
- 4. This compound Latest Price, this compound Exporter [handomchemical.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Myristoyl Pentapeptide-4 for Hair Growth Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Myristoyl Pentapeptide-4 in hair growth studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in promoting hair growth?
This compound is a synthetic lipo-peptide, which consists of a myristic acid group attached to a chain of five amino acids with the sequence Lys-Thr-Thr-Lys-Ser (KTTKS).[1] The myristoyl group enhances its penetration into the skin. Its primary mechanism of action for promoting hair growth is believed to involve:
-
Stimulating the Anagen Phase: It is thought to signal hair follicles to enter and prolong the anagen (growth) phase of the hair cycle.
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Activating Keratin (B1170402) Genes: this compound specifically targets and activates the transcription and translation of keratin genes, which are crucial for producing the structural proteins that make up the hair shaft.[1]
Q2: What are the recommended starting concentrations for in vitro and in vivo studies?
Based on available research, the following concentration ranges are recommended as starting points for your experiments.
| Study Type | Cell/Animal Model | Recommended Concentration/Dosage | Outcome |
| In Vitro | Human Dermal Papilla Cells (HDPCs) & HaCaT Cells | 0 - 25 µM | Proliferation and migration |
| In Vitro | - | 10 - 40 µM | Keratin synthesis |
| In Vivo | Testosterone-induced androgenetic alopecia mouse model | Topical application of 500 µL solution (concentration not specified, but related to in vitro range) daily for 21 days | Increased number of hair follicles and promotion of hair growth |
| Cosmetic Formulations | - | 0.05% - 3% | Hair growth promotion in cosmetic products |
Q3: How should I prepare a stock solution of this compound?
This compound is a solid, typically a white to off-white powder. It has limited solubility in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Peptide: Accurately weigh the required amount of this compound powder in a sterile microfuge tube. The molecular weight is 774.00 g/mol .
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Gently vortex or sonicate the solution until the peptide is completely dissolved. Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q4: What is the stability of this compound in culture media?
The stability of peptides in culture media can be influenced by temperature, pH, and enzymatic degradation. While specific stability data for this compound in various culture media is not extensively published, it is recommended to prepare fresh media with the peptide for each experiment. Avoid prolonged storage of peptide-containing media.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: Peptide Precipitation in Cell Culture Media
Cause: this compound is hydrophobic and can precipitate when a concentrated organic stock solution is added directly to an aqueous culture medium.
Solutions:
-
Serial Dilution: Before adding to the culture medium, perform a serial dilution of the DMSO stock solution in a sterile, inert solvent like DMSO or ethanol.
-
Gradual Addition: Add the diluted peptide solution to the pre-warmed (37°C) culture medium drop-wise while gently swirling the container. This prevents localized high concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity and precipitation.
-
Serum Interaction: If using serum-containing media, consider reducing the serum concentration during the treatment period, as serum proteins can sometimes interact with and precipitate peptides.[2]
Problem 2: Inconsistent or No Biological Activity
Cause: This could be due to peptide degradation, improper dosage, or issues with the experimental setup.
Solutions:
-
Peptide Quality: Ensure you are using a high-purity (≥95%) peptide from a reputable supplier.
-
Proper Storage: Always store the stock solution at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Positive Control: Include a known hair growth-promoting agent (e.g., Minoxidil) as a positive control to validate your assay system.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Problem 3: Cytotoxicity Observed at Higher Concentrations
Cause: Like many bioactive molecules, this compound may exhibit cytotoxicity at high concentrations.
Solutions:
-
Determine IC50: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the half-maximal inhibitory concentration (IC50) of the peptide on your specific cell line. This will help you establish a non-toxic working concentration range.
-
Reduce Incubation Time: If higher concentrations are necessary for efficacy, consider reducing the treatment duration.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed cytotoxicity is not due to the solvent.
Experimental Protocols
In Vitro Dermal Papilla Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of Human Dermal Papilla Cells (HDPCs).
Materials:
-
Human Dermal Papilla Cells (HDPCs)
-
Follicle Dermal Papilla Cell Growth Medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.02 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDPCs in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of this compound in growth medium from your DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing different concentrations of the peptide (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Ex Vivo Hair Follicle Organ Culture
This protocol describes the culture of isolated human hair follicles to assess the effect of this compound on hair shaft elongation.
Materials:
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Human scalp skin samples (from cosmetic surgery)
-
Williams' E Medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics
-
This compound
-
DMSO
-
24-well plates
-
Stereomicroscope
-
Fine-tipped sterile forceps and needles
Procedure:
-
Follicle Isolation: Under a stereomicroscope, micro-dissect anagen VI hair follicles from the subcutaneous fat of the scalp skin sample.
-
Culture Setup: Place one isolated hair follicle per well in a 24-well plate containing 1 mL of supplemented Williams' E Medium.
-
Peptide Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control.
-
Incubation: Culture the hair follicles for 7-10 days at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Hair Shaft Elongation Measurement: On day 0 and every subsequent day, capture an image of each hair follicle using an inverted microscope with a calibrated eyepiece or imaging software. Measure the length of the hair shaft from the base of the hair bulb.
-
Data Analysis: Calculate the change in hair shaft length over time for each treatment group.
Visualizations
Caption: Workflow for in vitro dermal papilla cell proliferation assay.
Caption: Proposed signaling pathway for this compound in hair growth.
Caption: Troubleshooting workflow for this compound experiments.
References
Long-term stability of Myristoyl pentapeptide-4 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Myristoyl Pentapeptide-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized this compound powder?
For long-term stability, lyophilized this compound should be stored in a freezer at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1] When stored under these conditions, the powder is expected to remain stable for up to 24 months. For short-term storage, refrigeration at 2°C to 8°C is acceptable.
2. How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared in an appropriate solvent, such as DMSO, and then aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2]
3. What is the expected stability of this compound at room temperature?
This compound, like most peptides, is not stable at room temperature for extended periods. Exposure to ambient temperatures can lead to degradation through oxidation and hydrolysis. It is recommended to minimize the time the peptide is kept at room temperature during experimental procedures.
4. How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, peptides are generally most stable in a slightly acidic pH range (typically pH 5-6). Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the peptide bonds, causing degradation.
5. Is this compound sensitive to light?
Yes, exposure to light, particularly UV light, can cause photodegradation of peptides. It is advisable to store both the lyophilized powder and solutions of this compound in light-protected containers (e.g., amber vials) or in the dark.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Question: I am having difficulty dissolving the lyophilized this compound powder. What can I do?
Answer:
-
Solvent Choice: this compound is a lipopeptide, meaning it has a fatty acid chain (myristoyl group) attached, which increases its lipophilicity. While it has some water solubility, it may be challenging to dissolve directly in aqueous buffers.[1] A common solvent for initial solubilization is dimethyl sulfoxide (B87167) (DMSO).[2]
-
Reconstitution Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a small amount of a polar organic solvent like DMSO to the vial to create a concentrated stock solution. One source suggests that sonication may be necessary to fully dissolve the peptide in DMSO.[2]
-
Once fully dissolved in the organic solvent, this stock solution can be further diluted into aqueous buffers or cell culture media for your experiments. It is important to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
-
-
Avoid High Concentrations in Aqueous Buffers: Due to its lipophilic nature, this compound may precipitate out of solution at high concentrations in purely aqueous buffers. It is recommended to work with final concentrations in the micromolar range for most cell-based assays.[2]
Issue 2: Inconsistent or Unexpected Experimental Results
Question: My experimental results with this compound are not reproducible. What could be the cause?
Answer:
-
Peptide Degradation: The most likely cause of inconsistent results is the degradation of the peptide. Ensure you are following the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Improper Solution Preparation: If the peptide is not fully dissolved, the actual concentration in your experiments will be lower than calculated, leading to variability. Ensure complete dissolution of the lyophilized powder before making further dilutions.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware. To minimize this, consider using low-protein-binding microcentrifuge tubes and pipette tips. Including a small amount of a non-ionic surfactant in your buffers can also help reduce adsorption.
-
Purity of the Peptide: The purity of the peptide can affect its activity. Ensure you are using a high-purity grade (>95%) of this compound.
Issue 3: Observing Multiple Peaks during HPLC Analysis
Question: I am analyzing my this compound sample by HPLC and see multiple peaks, even in a fresh sample. What do these peaks represent?
Answer:
-
Degradation Products: Even with proper handling, some degradation may occur. Smaller peaks eluting close to the main peptide peak could be degradation products such as hydrolyzed or oxidized forms of the peptide.
-
Impurities from Synthesis: The additional peaks may be residual impurities from the solid-phase peptide synthesis process. Always use a reputable supplier that provides a certificate of analysis with purity data.
-
Peptide Aggregation: Peptides can sometimes form aggregates, which may appear as separate peaks in HPLC analysis. To mitigate this, you can try dissolving the peptide in a solvent known to disrupt aggregation, such as one containing a small amount of trifluoroacetic acid (TFA), if compatible with your downstream application.
-
Method Specificity: Ensure your HPLC method is a validated, stability-indicating method capable of separating the intact peptide from its potential degradation products and impurities.
Quantitative Stability Data
While specific long-term stability data from manufacturers is often proprietary, the following tables provide an illustrative example of expected stability for this compound under different storage conditions, based on general peptide stability principles.
Table 1: Illustrative Long-Term Stability of Lyophilized this compound (% Purity by HPLC)
| Storage Temperature | T=0 | 3 Months | 6 Months | 12 Months | 24 Months |
| -80°C | 99.5% | 99.4% | 99.3% | 99.2% | 99.0% |
| -20°C | 99.5% | 99.2% | 99.0% | 98.5% | 97.8% |
| 2-8°C | 99.5% | 98.0% | 96.5% | 93.0% | 85.0% |
| 25°C / 60% RH | 99.5% | 90.1% | 82.3% | 68.0% | <50% |
Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in DMSO, % Purity by HPLC)
| Storage Temperature | T=0 | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C | 99.5% | 99.4% | 99.1% | 98.5% | 97.5% |
| -20°C | 99.5% | 99.2% | 98.5% | 96.0% | 92.0% |
| 2-8°C | 99.5% | 97.5% | 92.0% | 80.0% | <70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the peptide stock solution with 0.2 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the peptide stock solution with 0.2 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 N HCl before analysis.
-
Oxidation: Mix equal volumes of the peptide stock solution with 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place an aliquot of the peptide stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose an aliquot of the peptide stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC-UV method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose reversed-phase HPLC method suitable for assessing the purity and stability of this compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Signaling Pathways
This compound is known to stimulate the production of key extracellular matrix proteins such as collagen and keratin. While the exact mechanism is proprietary, it is proposed to act through established signaling pathways that regulate the synthesis of these proteins.
Caption: Proposed TGF-β signaling pathway for collagen synthesis activated by this compound.
References
Troubleshooting low efficacy of Myristoyl pentapeptide-4 in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with Myristoyl pentapeptide-4 in experimental models.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Peptide Quality and Handling
Question: How can I be sure that the quality of my this compound is not the cause of low efficacy?
Answer: The quality and handling of the peptide are critical for reliable experimental outcomes. Several factors can compromise the peptide's activity:
-
Purity: Ensure the peptide purity is high (typically >95% as determined by HPLC) to minimize the interference of contaminants.
-
Counter-ions: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, a byproduct of peptide synthesis. TFA can be cytotoxic and may inhibit cell proliferation in some assays.[1] If you observe unexpected effects on cell viability, consider using a peptide with a different counter-ion, such as acetate (B1210297) or hydrochloride.[1]
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1][2] Avoid frequent freeze-thaw cycles, which can degrade the peptide.[1] It is best practice to aliquot the lyophilized peptide upon receipt for single-use experiments.[1]
-
Oxidation: Peptides containing certain amino acids (cysteine, methionine, or tryptophan) are susceptible to oxidation. While this compound (Myr-Lys-Thr-Thr-Lys-Ser-OH) does not contain these specific residues, proper storage in an inert atmosphere can minimize degradation.
A troubleshooting workflow for peptide quality is outlined below:
Solubility and Stability in Experimental Media
Question: My this compound is not dissolving properly or is precipitating in my cell culture media. How can I resolve this?
Answer: Solubility and stability in aqueous solutions are common challenges for peptides, especially those with lipophilic modifications like the myristoyl group.
-
Initial Solubilization: Due to its hydrophobic nature, it is recommended to first dissolve lyophilized this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions in aqueous buffers or cell culture media.
-
Final Concentration of Organic Solvent: When using an organic solvent for initial solubilization, ensure the final concentration in your cell culture is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.
-
Aqueous Dilution: When diluting the peptide stock solution into your final experimental medium, add the peptide solution to the medium slowly while gently vortexing to prevent precipitation.
-
Media Components: Certain components in cell culture media, such as some amino acids, can have low stability and solubility, which may indirectly affect the overall performance of the media.[3][4] While this compound itself is the primary focus, the overall media composition should be considered.
-
Serum Interaction: Serum is a complex mixture of proteins and growth factors that can potentially interact with the peptide, affecting its availability and activity.[5] If you are observing inconsistent results, consider reducing the serum concentration or using a serum-free medium if your cell line permits.
The following diagram illustrates a decision tree for addressing solubility issues:
In Vitro Experimental Parameters
Question: I am not observing the expected biological effects of this compound in my cell-based assays. What experimental parameters should I check?
Answer: Optimizing experimental conditions is crucial for observing the desired effects of this compound.
-
Cell Line Selection: The choice of cell line is critical. For studying keratin (B1170402) expression, keratinocytes (e.g., HaCaT cells) are a relevant model.[2] For hair growth-related studies, human hair follicle dermal papilla cells (HDPCs) are appropriate.[2] Ensure the cell line you are using is responsive to the signaling pathways targeted by the peptide.
-
Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell types. Based on available data, concentrations in the range of 10-40 µM for 48 hours have been used to assess keratin gene activation, while concentrations of 0-25 µM for 24 hours have been used for cell proliferation and migration assays.[2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
Controls: Proper controls are essential for interpreting your results.
-
Vehicle Control: Use a vehicle control (e.g., media with the same final concentration of DMSO used to dissolve the peptide) to account for any effects of the solvent.
-
Positive Control: If available, use a known agonist of the pathway you are studying as a positive control.
-
Negative Control: An untreated cell group is a necessary baseline.
-
-
Assay Endpoint: Ensure your chosen assay is sensitive enough to detect the expected biological response. For example, if you are measuring changes in gene expression, qRT-PCR is a sensitive method. For protein expression, Western blotting or immunofluorescence can be used.
The table below summarizes reported in vitro experimental parameters for this compound.
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Keratin Gene Activation | Not specified | 10-40 µM | 48 h | Increased keratin synthesis | [2] |
| Cell Proliferation | HaCaT | 0-25 µM | 24 h | Improved cell viability | [2] |
| Cell Migration | HDPCs | 0-25 µM | 24 h | Stimulated cell migration | [2] |
An example of an experimental workflow for optimizing in vitro studies is provided below.
In Vivo Experimental Considerations
Question: My in vivo study with this compound is not showing the expected results. What could be the issue?
Answer: In vivo experiments introduce additional complexities that can affect the efficacy of this compound.
-
Animal Model: The choice of animal model is crucial. A commonly used model is the testosterone-induced androgenic alopecia model in mice.[2] Ensure the model is appropriate for the biological question you are addressing.
-
Vehicle and Formulation: The vehicle used for topical application can significantly impact the penetration and bioavailability of the peptide. The lipophilic myristoyl group is intended to enhance skin penetration.[6] However, the overall formulation should be optimized to ensure the peptide reaches its target in the skin.
-
Dosing and Administration: The dosage, frequency, and duration of administration are critical parameters. In one study, a topical application of 500 µL once daily for 21 days was used in a mouse model.[2] These parameters may need to be optimized for your specific model and desired outcome.
-
Endpoint Analysis: The methods used to assess the outcome should be quantitative and relevant. This could include measurements of hair follicle number, hair growth rate, or analysis of skin biopsies for changes in protein expression.
The signaling pathway of this compound is believed to involve the stimulation of keratin gene expression. A simplified diagram of this proposed pathway is shown below.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
Potential assay interference with Myristoyl pentapeptide-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential assay interferences with Myristoyl pentapeptide-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a synthetic, lipophilic peptide. It consists of a five-amino acid chain (Lys-Leu-Ala-Lys-Lys) covalently linked to a myristoyl group, which is a saturated 14-carbon fatty acid. This myristoyl group significantly increases the peptide's hydrophobicity, facilitating its interaction with and passage through lipid bilayers like the cell membrane. It is often investigated for its potential to stimulate keratin (B1170402) production and other cellular processes.
Q2: I am observing unusually high background noise in my ELISA. Could this compound be the cause?
Yes, this is a common issue. The lipophilic myristoyl group on the peptide can cause it to bind non-specifically to the hydrophobic plastic surfaces of ELISA plates. This non-specific binding can lead to elevated background signals, making it difficult to distinguish the true signal from noise. We recommend using a blocking buffer containing a non-ionic detergent like Tween-20 and potentially increasing the number of wash steps.
Q3: My cell viability assay results (e.g., MTT, XTT) are inconsistent when using this compound. What could be the problem?
The detergent-like properties of this compound can lead to several issues in cell-based assays:
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), the peptide can form aggregates or micelles. These can scatter light, directly interfering with absorbance readings in colorimetric assays.
-
Direct Dye Interaction: The peptide may directly interact with the assay dyes (e.g., MTT tetrazolium salt), leading to false positive or false negative results that are independent of actual cell viability.
-
Cell Membrane Disruption: At higher concentrations, the peptide's lipophilic nature can disrupt cell membrane integrity, leading to cytotoxicity that is not related to a specific biological pathway.
Q4: What is the best way to dissolve and handle this compound to ensure consistent experimental results?
Due to its hydrophobicity, this compound is not readily soluble in aqueous buffers. It is recommended to first dissolve the peptide in a small amount of a sterile, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). From this stock solution, you can then make further dilutions into your aqueous culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts. Vortexing thoroughly after each dilution step is essential to prevent precipitation.
Troubleshooting Guides
Table 1: Troubleshooting High Background in Immunoassays (ELISA, Western Blot)
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal across the entire plate/blot. | Non-specific binding of this compound to surfaces. | 1. Incorporate a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) in your wash and antibody dilution buffers.2. Increase the number and duration of wash steps.3. Test different blocking buffers (e.g., 5% BSA, non-fat dry milk). |
| Inconsistent replicates. | Peptide is precipitating out of solution at the working concentration. | 1. Confirm complete dissolution of the peptide in the stock solvent (e.g., DMSO) before diluting in aqueous buffer.2. Perform serial dilutions and vortex thoroughly between each step.3. Consider pre-incubating the peptide in the assay buffer and centrifuging to remove any precipitate before adding to the assay. |
| Low or no specific signal. | Micelle formation is sequestering the peptide, reducing its effective concentration. | 1. Determine the critical micelle concentration (CMC) if possible and work at concentrations below the CMC.2. Include a small amount of a mild detergent in your buffer to help maintain peptide solubility. |
Table 2: Troubleshooting Inaccuracies in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High signal/absorbance in no-cell control wells. | Direct interaction of the peptide with the assay dye or light scattering from peptide micelles. | 1. Run a parallel assay plate with no cells, containing only media, peptide, and the assay reagent to quantify the interference.2. Subtract the background signal from the no-cell control from your experimental values. |
| Unexpected cytotoxicity at high concentrations. | Detergent-like effect of the peptide disrupting cell membranes. | 1. Perform a dose-response curve to identify the concentration range where cytotoxicity occurs.2. Use a secondary, orthogonal assay to confirm viability (e.g., trypan blue exclusion or a membrane integrity assay). |
| Poor dose-response relationship. | Peptide is not fully soluble or is aggregating in the culture medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatment groups.2. Visually inspect the medium for any signs of precipitation after adding the peptide. |
Experimental Protocols
Protocol: ELISA with this compound
-
Coating: Coat ELISA plate wells with capture antibody overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Block plates with Blocking Buffer (PBS, 1% BSA, 0.05% Tween-20) for 2 hours at room temperature.
-
Sample Incubation: a. Prepare serial dilutions of this compound. First, dissolve in 100% DMSO, then dilute in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20). b. Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Detection: Add detection antibody and incubate for 1 hour. Follow with HRP-conjugate and substrate.
-
Analysis: Read absorbance and subtract background values obtained from wells containing only the peptide and detection reagents.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: a. Prepare a 1000x stock of this compound in DMSO. b. Serially dilute the stock in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is below 0.5% and is consistent across all wells. c. Treat cells with the peptide for the desired time period.
-
Control Wells: Prepare two sets of control wells: a. No-Cell Control: Medium + peptide dilutions + MTT reagent (to measure direct MTT reduction by the peptide). b. Vehicle Control: Cells + medium with the same final concentration of DMSO.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Analysis: Read absorbance at 570 nm. Subtract the absorbance of the "No-Cell Control" from the corresponding treated-cell wells.
Visualizations
Caption: Mechanisms of this compound assay interference.
Caption: Troubleshooting workflow for high background in ELISA.
Caption: Hypothetical signaling pathway for this compound.
Mitigating cytotoxicity of Myristoyl pentapeptide-4 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoyl pentapeptide-4, focusing on mitigating its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic lipopeptide, consisting of a five-amino-acid peptide chain (Lys-Thr-Thr-Lys-Ser) attached to myristic acid, a saturated fatty acid.[1] The myristoyl group enhances its penetration through the skin.[2][3] Its primary mechanism of action is the stimulation of keratin (B1170402) gene expression, which promotes the growth of eyelashes and hair.[4][5] It is also reported to stimulate the production of extracellular matrix components like collagen, similar to Palmitoyl Pentapeptide-4.[1][6][7]
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
While generally considered safe for cosmetic use at low concentrations (typically ranging from 0.0012% to 0.05%), in vitro studies have shown that cytotoxicity can occur at higher concentrations.[1][8][9] For instance, one report noted cytotoxicity at a concentration of 5000 µ g/plate .[10] Researchers should determine the specific cytotoxic threshold for their cell type and experimental conditions.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
Due to its amphipathic nature, with a lipophilic myristoyl tail and a hydrophilic peptide head, high concentrations of this compound may lead to cytotoxicity through several mechanisms:
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Membrane Disruption: The lipopeptide can intercalate into the cell membrane, potentially disrupting its integrity and leading to necrosis.[11][12] The myristoyl group may facilitate interaction with lipid rafts, specialized membrane microdomains.[13][14]
-
Mitochondrial Dysfunction: Amphipathic peptides can target and disrupt mitochondrial membranes, leading to mitochondrial outer membrane permeabilization (MOMP).[6][15][16] This can result in the release of pro-apoptotic factors like cytochrome c, triggering the intrinsic apoptotic pathway.[15][16]
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Induction of Apoptosis or Necrosis: Depending on the concentration and cell type, the peptide may induce programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[17][18]
Troubleshooting Guide: Mitigating Cytotoxicity
This guide provides strategies to address unexpected cytotoxicity in your experiments involving high concentrations of this compound.
| Issue | Potential Cause | Troubleshooting Strategy |
| High cell death observed at intended non-toxic concentrations. | Peptide aggregation at high concentrations leading to localized high doses. | 1. Optimize Peptide Dissolution: Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO, sterile water) before adding to the culture medium. Use vortexing or sonication if necessary. Prepare fresh stock solutions regularly.2. Formulation Adjustment: Consider using a formulation with stabilizing excipients, such as co-solvents or non-ionic surfactants, to improve peptide solubility and stability in the culture medium. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health and density. | 1. Standardize Cell Seeding: Ensure a consistent cell number and confluence level at the time of treatment.2. Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.3. Regular Mycoplasma Testing: Perform routine checks for mycoplasma contamination, which can affect cell health and experimental outcomes. |
| Observed cytotoxicity is through an undesirable pathway (e.g., necrosis instead of apoptosis). | High peptide concentration causing rapid membrane lysis. | 1. Dose-Response Optimization: Perform a detailed dose-response curve to identify a concentration that induces the desired cellular response without causing overwhelming necrosis.2. Time-Course Analysis: Investigate different incubation times. Shorter exposure times might be sufficient to trigger the desired signaling without leading to excessive cell death. |
| Peptide appears to be rapidly degraded in the culture medium. | Presence of proteases in the serum-containing medium. | 1. Use of Protease Inhibitors: Co-administer a cocktail of protease inhibitors to prevent peptide degradation.[19]2. Serum-Free Medium: If compatible with your cell line, conduct the experiment in a serum-free or reduced-serum medium during the peptide treatment period. |
| High background in cytotoxicity assays. | Interference of the peptide or solvent with the assay reagents. | 1. Include Proper Controls: Run controls with the peptide in cell-free medium to check for direct reaction with assay reagents.2. Solvent Controls: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Adherent or suspension cells
-
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound and appropriate controls.
-
After the desired incubation period, remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[3]
-
Carefully aspirate the MTT solution.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Cell culture
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound and controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells).
-
Incubate for the desired period.
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[6][20]
-
Incubate at room temperature for the recommended time, protected from light.[20]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[20]
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound and controls.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Presentation
| Assay | Parameter Measured | High Concentration this compound Effect | Mitigation Strategy Effect |
| MTT | Cell Viability (%) | Decrease | Increase |
| LDH | Cytotoxicity (%) | Increase | Decrease |
| Annexin V/PI | Early Apoptosis (%) | Increase | Decrease |
| Late Apoptosis/Necrosis (%) | Increase | Decrease |
Visualizations
Caption: Workflow for cytotoxicity assessment and mitigation.
Caption: Potential cytotoxicity signaling pathways.
References
- 1. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-permeable, mitochondrial-targeted, peptide antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-permeable, mitochondrial-targeted, peptide antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma membrane integrity in health and disease: significance and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of raft-like domains by a myristoylated NAP-22 peptide and its Tyr mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondria-specific peptide amphiphiles induce mitochondrial dysfunction and peripheral T-cell lymphomas (PTCL) damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma Membrane Integrity During Cell-Cell Fusion and in Response to Pore-Forming Drugs Is Promoted by the Penta-EF-Hand Protein PEF1 in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel cyclic C5-curcuminoids possess anticancer activities against HeLa cervix carcinoma, HEC-1A adenocarcinoma, and T24 bladder carcinoma cells | springermedizin.de [springermedizin.de]
Best practices for dissolving Myristoyl pentapeptide-4 for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for dissolving and utilizing Myristoyl pentapeptide-4 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For in vitro experiments, the recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] The peptide is highly soluble in DMSO, reaching concentrations as high as 125 mg/mL with the assistance of ultrasonication.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can negatively impact solubility.[1] While some sources mention water solubility, particularly in the context of cosmetic formulations, for precise and reproducible concentrations in cell culture, a DMSO stock is the standard practice.
Q2: I observed precipitation when diluting my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic peptides. Here are several troubleshooting steps:
-
Pre-warm your solutions: Gently warming both the peptide stock solution and the cell culture medium to 37°C before mixing can help maintain solubility.
-
Use a carrier protein: Incorporating a small amount of serum, such as fetal bovine serum (FBS), in your dilution buffer can help to keep the peptide in solution.
-
Increase the final volume of your culture medium: Diluting the peptide into a larger volume can prevent the concentration from exceeding its solubility limit in the aqueous environment.
-
Vortex while diluting: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations and subsequent precipitation.
Q3: What are the typical working concentrations of this compound for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have shown biological activity in the range of 0 to 25 µM and 10 to 40 µM for promoting proliferation of HaCaT cells and stimulating keratin (B1170402) gene expression, respectively.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store the powdered peptide and its stock solution?
A4: Proper storage is critical to maintain the integrity of this compound. Recommendations are summarized in the table below.[1]
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 774.00 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility in DMSO | 125 mg/mL (161.50 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Powder Storage | -80°C for 2 years; -20°C for 1 year | Store sealed and protected from moisture.[1] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from moisture.[1] |
| Typical in vitro Concentration | 10-40 µM | For keratin gene expression studies.[1] |
| Typical in vitro Concentration | 0-25 µM | For cell proliferation assays (e.g., HaCaT cells).[1] |
Experimental Protocols
Detailed Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of powdered this compound and a fresh bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of the peptide powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.74 mg of the peptide (Molecular Weight = 774.00 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the peptide powder.
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
General Protocol for Dilution of DMSO Stock into Cell Culture Medium
-
Pre-warm: Pre-warm the cell culture medium and the DMSO stock solution of this compound to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the peptide in a small volume of pre-warmed serum-containing medium or a suitable buffer. This helps to gradually decrease the DMSO concentration.
-
Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the peptide stock solution (or the intermediate dilution) dropwise to achieve the final desired working concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared medium containing this compound for your in vitro experiment immediately.
Visualized Workflows and Pathways
References
Validation & Comparative
Myristoyl Pentapeptide-4 vs. Minoxidil: An In Vitro Comparison for Hair Regrowth
Official Disclaimer: The following guide is based on a comprehensive review of available in vitro research for Myristoyl pentapeptide-4 and Minoxidil (B1677147). To date, no peer-reviewed studies have been identified that directly compare these two compounds within the same experimental framework. Therefore, the data presented for each compound are derived from separate studies and should not be interpreted as a direct, head-to-head comparison of efficacy.
Introduction
The molecular basis of hair loss is complex, involving factors that disrupt the natural hair follicle cycle. The development of therapeutic agents is increasingly focused on compounds that can prolong the anagen (growth) phase of the hair cycle. Minoxidil, a well-established pharmaceutical agent, and this compound, a synthetic cosmetic peptide, both aim to stimulate hair regrowth but operate through distinct biochemical pathways. This guide provides a comparative analysis of their in vitro mechanisms of action, efficacy data from published studies, and the experimental protocols used for their evaluation.
Minoxidil: Originally an antihypertensive drug, its hair-growth-promoting side effect of hypertrichosis was quickly recognized and repurposed for the topical treatment of androgenetic alopecia.[1] Its vasodilatory and potassium channel-opening activities are central to its mechanism.[2][3]
This compound: This is a signaling peptide composed of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) bound to myristic acid, a fatty acid that enhances its bioavailability and skin penetration.[4] It is primarily known for its role in stimulating keratin (B1170402) production.[4][5]
Mechanisms of Action: A Comparative Overview
The two compounds engage different cellular targets and signaling cascades to influence hair follicle behavior.
Minoxidil: A Multi-Pathway Approach
Minoxidil's therapeutic effect is not attributed to a single mechanism but rather to a combination of actions. Its active form, minoxidil sulfate, opens ATP-sensitive potassium channels, causing hyperpolarization of cell membranes.[1][6] This is believed to enhance microcirculation around the hair follicle, improving the supply of blood, oxygen, and nutrients.[2] Furthermore, in vitro studies have demonstrated that Minoxidil stimulates dermal papilla cells to produce key growth factors, including Vascular Endothelial Growth Factor (VEGF) and Prostaglandin E2 (PGE2), which are crucial for maintaining the anagen phase.[2][7] There is also evidence suggesting it activates the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle morphogenesis and growth.[6]
Caption: Proposed multifactorial mechanism of action for Minoxidil.
This compound: Targeted Gene Stimulation
This compound functions as a signaling molecule that directly targets the genetic machinery within hair follicle cells. Its primary reported mechanism is the specific stimulation of genes encoding for keratins, the fundamental structural proteins that constitute the hair shaft.[4] By activating the transcription and subsequent translation of these genes, the peptide promotes the synthesis of keratin, leading to a stronger and more robust hair fiber.[4] It is also theorized to signal hair follicles to enter and extend the anagen phase.[5] In vitro data support its role in promoting the proliferation of keratinocytes (HaCaT cells) and enhancing the migration of human dermal papilla cells (HDPCs), a critical process for maintaining a healthy hair cycle.[4]
Caption: Proposed mechanism of action for this compound.
Summary of In Vitro Efficacy Data
The following tables collate quantitative findings from separate in vitro investigations. The absence of standardized models and concentrations across studies necessitates cautious interpretation.
Table 1: Effects on Cell Proliferation and Viability
| Compound | Cell Type | Concentration | Observed Effect | Citation |
| Minoxidil | Murine Epithelial Cells | Not Specified | Increased cell proliferation and delayed senescence. | [8] |
| Human Dermal Papilla Cells | Not Specified | Promotes cellular proliferation. | [6] | |
| This compound | HaCaT (Human Keratinocytes) | 0–25 μM | Improved cell viability. | [4] |
Table 2: Effects on Hair Follicle Models and Gene Expression
| Compound | Experimental Model | Concentration | Observed Effect | Citation |
| Minoxidil | 3D Hair Follicloids | 10 μM | Significantly increased the length of sprouting structures. | [9] |
| 3D Hair Follicloids | 10 μM | Significantly increased expression of FGF7, FGF10, PDGFB, and IGF1 genes. | [9] | |
| This compound | In Vitro Assay | 10–40 μM | Activates transcription and translation of keratin genes. | [4] |
| Human Dermal Papilla Cells | Not Specified | Stimulates cell migration. | [4] |
Key Experimental Protocols
Reproducibility in research is contingent upon detailed methodologies. The following sections outline common experimental workflows for testing hair growth compounds in vitro.
Ex Vivo Hair Follicle Organ Culture
This model uses intact hair follicles, providing a physiologically relevant system to measure hair shaft elongation and cellular dynamics. It is a standard method for evaluating compounds like Minoxidil.
Caption: Standard experimental workflow for hair follicle organ culture.
Methodology Details:
-
Follicle Isolation: Anagen VI hair follicles are meticulously micro-dissected from human scalp tissue.
-
Culturing: Follicles are placed individually in 24-well plates containing supplemented Williams' E Medium and acclimated for 24 hours.
-
Treatment Administration: The initial medium is replaced with fresh medium containing the test compound (e.g., Minoxidil at 1 µM and 10 µM) or a vehicle control (e.g., DMSO).[10]
-
Elongation Measurement: Hair shaft length is measured daily using a calibrated microscope and imaging software to determine the rate of growth.[10]
Monolayer Cell Culture Assays
These in vitro models utilize specific cell types isolated from the hair follicle, such as dermal papilla cells or keratinocytes, to investigate molecular responses to test compounds like this compound.
Caption: Experimental workflow for dermal papilla cell culture assays.
Methodology Details:
-
Cell Culture: Primary Human Dermal Papilla Cells (HDPCs) are isolated and expanded in appropriate culture media.
-
Assay Setup: Cells are seeded into plates and treated with various concentrations of the test peptide (e.g., 0-25 µM for this compound) for a predetermined duration.[4]
-
Migration Assay: A "scratch" is created in a confluent cell layer. The rate of cell migration to close the scratch is monitored microscopically over time as an indicator of cell motility.[4]
-
Gene Expression: Following treatment, total RNA is extracted from the cells. RT-qPCR is performed to quantify the expression levels of target genes, such as those for specific keratins, relative to housekeeping genes.[4]
Conclusion for a Research Audience
The available in vitro evidence indicates that Minoxidil and this compound promote biological activities relevant to hair growth through fundamentally different mechanisms. Minoxidil acts as a broad-spectrum modulator of the follicular microenvironment, influencing vascularity and multiple signaling pathways.[6][7] In contrast, this compound appears to function as a more targeted agent, primarily stimulating the expression of structural proteins essential for the hair fiber itself.[4]
The most significant gap in the current body of research is the lack of direct, controlled in vitro comparative studies. To provide definitive data for drug development and formulation, future research should prioritize head-to-head comparisons of these compounds in standardized models, such as the ex vivo hair follicle organ culture. Such studies should employ a comprehensive set of endpoints, including hair shaft elongation rates, proliferation indices (Ki-67), and a broad panel of gene expression markers to elucidate the relative potency and dominant mechanisms of each compound.
References
- 1. generolon.com [generolon.com]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. Minoxidil vs. Peptides: Dr. Ankur Sarin on Proven Hair Growth Solutions | Whosthat360 [whosthat360.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential mechanisms of minoxidil-induced hair growth in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro hair follicle growth model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating Keratin Gene Upregulation by Myristoyl Pentapeptide-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Myristoyl pentapeptide-4's purported effects on keratin (B1170402) gene expression. While direct quantitative, peer-reviewed data on its specific impact remains limited in publicly accessible literature, this document outlines the existing claims, compares it with alternative compounds, and provides detailed experimental protocols to enable independent validation.
This compound is a synthetic peptide that has gained attention in the cosmetic industry for its potential to enhance hair growth, particularly for eyelashes and eyebrows.[1][2] The primary mechanism of action attributed to this peptide is the stimulation of keratin genes, leading to increased production of keratin, the fundamental structural protein of hair.[1][2] This guide delves into the available information on this compound and provides a framework for its scientific validation.
Product Performance and Comparison with Alternatives
This compound is often compared to other hair growth-promoting agents, such as other peptides, prostaglandin (B15479496) analogs like Bimatoprost, and drugs like Minoxidil. The key distinction lies in their purported mechanisms of action. This compound is suggested to directly influence keratin gene expression, whereas alternatives often work through different pathways, such as modulating the hair growth cycle or improving blood flow.
| Compound | Purported Mechanism of Action on Hair Growth | Available Quantitative Data |
| This compound | Stimulates transcription and translation of keratin genes.[1] | Primarily from commercial sources; lacks peer-reviewed, quantitative gene expression data. |
| Myristoyl pentapeptide-17 & Myristoyl hexapeptide-16 | Stimulate keratin production. A study on a serum containing these peptides showed a 10.52% increase in eyelash length after 3 months.[3] | Clinical data on eyelash length available.[3] |
| Bimatoprost | A prostaglandin analog that prolongs the anagen (growth) phase of the hair cycle.[4] | FDA-approved for eyelash growth; clinical data shows significant increases in lash length.[4] |
| Minoxidil | A potassium channel opener that improves blood flow to hair follicles and extends the anagen phase.[4] | FDA-approved for hair loss; clinical data shows increased hair counts.[4] |
Experimental Protocols for Validation
To rigorously validate the claims of this compound's effect on keratin gene upregulation, standardized in vitro and ex vivo models can be employed.
In Vitro Keratinocyte Differentiation Assay
This protocol is designed to assess the direct effect of this compound on human epidermal keratinocytes.
-
Cell Culture:
-
Culture primary human epidermal keratinocytes (HEK) or HaCaT cells in a defined keratinocyte growth medium.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed keratinocytes in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in a basal medium for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 to 72 hours. A vehicle control (the solvent for the peptide) should be run in parallel.
-
-
Endpoint Analysis:
-
Harvest cells for RNA or protein extraction.
-
Ex Vivo Hair Follicle Culture
This protocol uses intact human hair follicles to provide a more physiologically relevant model.
-
Follicle Isolation:
-
Obtain human scalp skin samples from cosmetic surgery.
-
Isolate individual anagen hair follicles under a dissecting microscope.
-
-
Culture and Treatment:
-
Culture isolated hair follicles in a supplemented Williams E medium.
-
Treat the follicles with this compound at various concentrations for a defined period (e.g., 48-96 hours).
-
-
Endpoint Analysis:
-
Measure hair shaft elongation.
-
Perform cryosections of the hair follicles for immunohistochemistry or extract RNA for gene expression analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Keratin Gene Expression
This method quantifies the mRNA levels of specific keratin genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells/follicles using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA samples.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for target keratin genes (e.g., KRT5, KRT14 for basal keratinocytes; KRT1, KRT10 for differentiated keratinocytes; KRT6, KRT16, KRT17 for hyperproliferation-associated keratins) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the delta-delta Ct method to determine the fold change in gene expression.
-
Plausible Signaling Pathways
While the precise signaling pathway activated by this compound has not been elucidated in peer-reviewed literature, it is hypothesized to act as a signaling molecule that influences transcription factors involved in keratinocyte proliferation and differentiation. Several key pathways are known to regulate keratin gene expression:
-
MAPK/ERK Pathway: This pathway is crucial for keratinocyte proliferation and differentiation. Activation of this pathway can lead to the expression of specific keratins.
-
Wnt/β-catenin Pathway: This pathway is essential for hair follicle development and cycling. Activation of Wnt signaling is known to promote hair growth.
-
TGF-β Pathway: This pathway plays a complex role in regulating the hair follicle cycle and can influence the expression of various keratin genes.
-
Notch Signaling Pathway: This pathway is involved in cell fate decisions within the epidermis and hair follicle, influencing differentiation and keratin expression.
It is plausible that this compound interacts with cell surface receptors to modulate one or more of these pathways, ultimately leading to the activation of transcription factors that bind to the promoter regions of keratin genes.
Conclusion and Future Directions
This compound is a promising ingredient in the field of cosmetic science, with claims centered on its ability to upregulate keratin gene expression. However, there is a clear need for rigorous, peer-reviewed scientific studies to substantiate these claims with quantitative data. The experimental protocols and potential signaling pathways outlined in this guide provide a roadmap for researchers to independently validate the efficacy of this compound and compare it systematically with other hair growth-promoting compounds. Such research will be invaluable for the development of evidence-based products for hair care and restoration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]
- 3. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Drug Development for Hair Loss [mdpi.com]
A Comparative Analysis of Myristoyl Pentapeptide-4 and Acetyl Tetrapeptide-3 for Hair Follicle Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of two prominent peptides in the field of hair growth research: Myristoyl Pentapeptide-4 and Acetyl Tetrapeptide-3. The information is compiled to assist researchers and professionals in drug development in evaluating these compounds for hair follicle stimulation.
Executive Summary
Both this compound and Acetyl Tetrapeptide-3 have demonstrated potential in stimulating hair follicle activity through different mechanisms. Acetyl Tetrapeptide-3, often in combination with red clover extract as Capixyl™, has more extensive publicly available data from clinical and in vitro studies, focusing on its role in improving the extracellular matrix (ECM) and hair anchoring. Myristoyl Pentape-4 is primarily associated with the stimulation of keratin (B1170402) production, a key structural component of the hair shaft. While in vivo data from animal models exists for both, quantitative human clinical trial data for this compound is not as readily available in the public domain as it is for Acetyl Tetrapeptide-3.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for each peptide based on in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Test System | Concentration | Result |
| Cell Proliferation | Human Dermal Papilla Cells (HDPCs) | Not Specified | Improved cell viability[1] |
| Keratin Gene Expression | Not Specified | Not Specified | Activates transcription and translation of keratin genes[1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Test System | Treatment | Result |
| Hair Follicle Number | Mouse Model of Androgenetic Alopecia | Topical application | Increased number of hair follicles[1] |
Table 3: In Vitro Efficacy of Acetyl Tetrapeptide-3
| Parameter | Test System | Concentration | Result |
| Collagen III Synthesis | Human Dermal Papilla Cells | 10-100 µM | Increased synthesis[2] |
| Laminin (B1169045) Synthesis | Human Fibroblasts | 1 µM | +285% increase in laminins[3][4] |
| Collagen III Synthesis | Human Fibroblasts | 1 µM | +65% increase in Type III collagen[3][4] |
| Hair Follicle Elongation | Isolated Human Hair Follicles | Not Specified | 35% improvement in length after 8 days[5] |
Table 4: In Vivo Efficacy of Acetyl Tetrapeptide-3 (as part of Capixyl™)
| Parameter | Test System | Treatment | Result |
| Anagen to Telogen (A/T) Ratio | 30 Male Volunteers with Androgenetic Alopecia | 5% Capixyl™ lotion for 4 months | +46% increase in A/T ratio[5][6] |
| Anagen Hair Density | 30 Male Volunteers with Androgenetic Alopecia | 5% Capixyl™ lotion for 4 months | +13% increase[5] |
| Telogen Hair Density | 30 Male Volunteers with Androgenetic Alopecia | 5% Capixyl™ lotion for 4 months | -29% decrease[5] |
| Hair Density | 32 Male and Female Subjects with Androgenetic Alopecia | Herbal extract combination with Acetyl Tetrapeptide-3 for 24 weeks | +8.3% increase in terminal hair count (comparable to 3% Minoxidil) |
Signaling Pathways and Mechanisms of Action
This compound
This compound is believed to directly stimulate the expression of keratin genes, which are fundamental for the structural integrity of the hair shaft. The myristoyl group enhances its bioavailability, allowing for better penetration to the hair follicle. It also appears to promote the proliferation of human dermal papilla cells (HDPCs), which play a crucial role in regulating the hair growth cycle.
Acetyl Tetrapeptide-3
Acetyl Tetrapeptide-3 works by stimulating the synthesis of key proteins in the extracellular matrix (ECM) of the dermal papilla, such as collagen III and laminins.[2][3][4] This leads to better hair anchoring within the follicle and an increase in the size of the hair follicle itself. Often combined with Biochanin A (from red clover extract), it also exhibits anti-inflammatory properties and inhibits 5-α-reductase, the enzyme that converts testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia.[5][6]
Experimental Protocols
This compound
-
Dermal Papilla Cell Proliferation Assay (General Protocol):
-
Human Dermal Papilla Cells (HDPCs) are cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to adhere.
-
This compound is added at various concentrations.
-
After a specified incubation period (e.g., 24-72 hours), cell viability is assessed using a standard method like the MTT assay. The absorbance is measured to determine the extent of cell proliferation relative to a control.
-
-
In Vivo Mouse Model for Androgenetic Alopecia (General Protocol):
-
Androgenetic alopecia is induced in mice, often through the administration of testosterone.
-
A solution containing this compound is topically applied to a designated area of the mice's skin daily for a set period (e.g., 21 days).
-
A control group receives a vehicle solution without the peptide.
-
At the end of the study period, skin biopsies are taken, and the number of hair follicles is counted and compared between the treated and control groups.
-
Acetyl Tetrapeptide-3
-
In Vitro Collagen and Laminin Expression Assay (General Protocol):
-
Human dermal fibroblasts or dermal papilla cells are cultured.
-
The cells are treated with Acetyl Tetrapeptide-3 at various concentrations (e.g., 1 µM).
-
After an incubation period, the expression of collagen III and laminin is quantified. This can be done through methods such as immunofluorescence staining, where the intensity of the stain corresponds to the protein level, or through ELISA of the cell culture supernatant.
-
-
Ex Vivo Hair Follicle Elongation Assay (Philpott Method):
-
Anagen hair follicles are isolated from human scalp skin biopsies.
-
Individual follicles are cultured in a suitable medium (e.g., Williams' E medium).
-
The culture medium is supplemented with Acetyl Tetrapeptide-3.
-
The length of the hair follicles is measured at regular intervals (e.g., daily) using a microscope with a calibrated eyepiece. The growth rate is compared to control follicles cultured without the peptide.
-
-
Clinical Trial for Hair Growth (Trichoscan® Analysis):
-
A defined area of the scalp of volunteers with androgenetic alopecia is shaved.
-
A baseline measurement of hair density, and the anagen and telogen phases is taken using a digital trichogram (e.g., TrichoScan®). This involves dyeing the hair and taking high-resolution images.
-
Volunteers apply a lotion containing Acetyl Tetrapeptide-3 (as part of a complex like Capixyl™) or a placebo daily for a specified period (e.g., 4 months).
-
At the end of the treatment period, the same scalp area is shaved and analyzed again with the trichogram to measure changes in hair density and the anagen/telogen ratio.
-
Experimental Workflow Diagrams
Conclusion
Both this compound and Acetyl Tetrapeptide-3 show promise in the stimulation of hair follicles, albeit through different primary mechanisms. Acetyl Tetrapeptide-3 has a more robust and publicly documented portfolio of evidence, particularly from clinical trials involving the Capixyl™ complex, which demonstrates its efficacy in improving hair anchoring and increasing the anagen phase of the hair cycle. This compound's mechanism is centered on the direct stimulation of keratin production, a vital component for hair strength.
For researchers and developers, the choice between these peptides may depend on the specific therapeutic strategy. Acetyl Tetrapeptide-3 may be more suitable for applications targeting the structural integrity of the hair follicle and combating the effects of DHT. This compound could be a candidate for treatments aimed at directly enhancing the production of the hair shaft itself. Further independent, peer-reviewed studies with detailed quantitative data and protocols, especially for this compound, are needed to allow for a more direct and comprehensive comparison of their efficacy.
References
A Comparative Analysis of Myristoyl Pentapeptide-4 and Key Growth Factors in Cellular Activity
In the landscape of regenerative medicine and cosmetic science, the quest for potent and targeted bioactive molecules is perpetual. This guide provides a comparative benchmark of Myristoyl pentapeptide-4 against established growth factors—Minoxidil, Epidermal Growth Factor (EGF), and Keratinocyte Growth Factor (KGF). The following sections detail their mechanisms of action, present available quantitative data from in vitro and in vivo studies, and outline the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these compounds.
Section 1: Mechanisms of Action and Signaling Pathways
A fundamental differentiator between these molecules lies in their cellular and molecular mechanisms. This compound is a synthetic peptide designed to mimic a fragment of collagen, primarily targeting keratin (B1170402) production. In contrast, Minoxidil, EGF, and KGF are well-characterized growth factors with broader and more complex signaling cascades.
This compound: This lipo-peptide is believed to directly stimulate the genes responsible for producing keratin, a key structural protein in hair, skin, and nails.[1] Its myristoyl modification enhances skin penetration, allowing it to reach the target hair follicles. The proposed mechanism involves signaling the hair follicle to enter and prolong the anagen (growth) phase of the hair cycle.[1]
Minoxidil: The precise mechanism of Minoxidil is not fully elucidated but is understood to be multifactorial. It is a potassium channel opener, which leads to hyperpolarization of cell membranes and vasodilation, potentially increasing blood flow to hair follicles.[2] Additionally, it may stimulate the production of vascular endothelial growth factor (VEGF) and prostaglandins, both of which are involved in hair growth.[3]
Epidermal Growth Factor (EGF): EGF binds to its receptor (EGFR), a receptor tyrosine kinase, leading to dimerization and autophosphorylation of the receptor. This initiates a cascade of intracellular signaling, primarily through the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, differentiation, and survival.
Keratinocyte Growth Factor (KGF): Also known as FGF7, KGF binds specifically to the FGF receptor 2b (FGFR2b). This interaction, stabilized by heparin sulfate (B86663) proteoglycans, leads to receptor dimerization and activation of its tyrosine kinase domain. Similar to EGF, KGF activates the MAPK/ERK and PI3K/AKT pathways, but its effects are more specific to epithelial cells, promoting their proliferation and differentiation.[4]
Section 2: Quantitative Data Presentation
Direct comparative studies between this compound and the selected growth factors are limited. The following tables summarize available quantitative data from separate studies. It is crucial to note that these results may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Cell Viability Assay | HaCaT (human keratinocytes) | 0-25 µM | 24 hours | Improved cell viability[1] |
| Keratin Gene Expression | - | 10-40 µM | 48 hours | Activates transcription and translation of keratin genes[1] |
Table 2: In Vitro and In Vivo Activity of Minoxidil
| Assay Type | Model | Concentration/Dose | Duration | Observed Effect |
| Hair Follicle Count | Testosterone-induced androgenic alopecia mouse model | Topical application (5%) | 28 days | 1.55 times higher follicle count than control[5] |
| Hair Weight | Mouse model | Topical application (5%) | 28 days | 1.1 times more hair weight than Kopexil-treated group[5] |
| Anagen Induction | Mouse model | Topical application (5%) | 28 days | 41.4% anagen induction[5] |
Table 3: In Vitro Activity of EGF and KGF
| Growth Factor | Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect |
| EGF | Cell Proliferation | Human Corneal Epithelial Cells | 10 ng/mL | - | Significant enhancement of cellular proliferation[6] |
| KGF | Cell Proliferation | Human Corneal Epithelial Cells | 10 ng/mL | - | Significant enhancement of cellular proliferation[6] |
| EGF + KGF | Cell Proliferation | Human Corneal Epithelial Cells | 10 ng/mL each | - | More effective enhancement of proliferation than either alone[6] |
| EGF | Fibroblast Proliferation | Human Dermal Fibroblasts | 2-50 µg/mL | - | Significant increase in fibroblast number[7] |
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Hair Follicle Organ Culture
This protocol is designed to maintain the viability and growth of isolated hair follicles in a controlled laboratory setting, allowing for the assessment of various compounds on hair growth.
Protocol:
-
Tissue Acquisition: Obtain human scalp skin biopsies with informed consent and ethical approval.
-
Follicle Isolation: Under a dissecting microscope, isolate individual anagen VI hair follicles from the subcutaneous fat.
-
Culture: Place each isolated follicle in a well of a 24-well plate containing Williams' E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.
-
Treatment: Add the test compounds (this compound, Minoxidil, etc.) at desired concentrations to the culture medium. Include a vehicle control.
-
Incubation: Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Measurement: Capture digital images of the hair follicles daily and measure the length of the hair shaft using imaging software.
-
Analysis: Calculate the mean daily hair shaft elongation for each treatment group and compare it to the control group.
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., EGF).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of the compounds on cell proliferation.[8]
Fibroblast Proliferation Assay (BrdU Assay)
This immunoassay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with the test compounds for a specified duration.
-
BrdU Labeling: Add BrdU to the culture medium and incubate for 2-24 hours to allow for its incorporation into the DNA of dividing cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
-
Substrate Addition: Add a colorimetric substrate that is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader.
-
Data Analysis: The amount of color produced is directly proportional to the number of proliferating cells.[9][10][11][12]
Gene Expression Analysis (RT-qPCR)
This technique is used to quantify the expression levels of specific genes, such as those for keratins.[13][14][15][16][17][18][19][20][21]
Protocol:
-
RNA Extraction: Isolate total RNA from cultured cells or hair follicles treated with the test compounds.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up a quantitative polymerase chain reaction (qPCR) using the cDNA as a template, specific primers for the target keratin genes, and a fluorescent dye (e.g., SYBR Green).
-
Data Acquisition: Run the qPCR reaction in a real-time PCR machine to monitor the amplification of the target genes.
-
Data Analysis: Determine the relative expression of the target genes in the treated samples compared to the control samples, normalized to a housekeeping gene.
Conclusion
This compound presents a targeted approach to stimulating hair growth by specifically upregulating keratin gene expression. Its mechanism is more direct and less complex than that of Minoxidil, EGF, or KGF. While direct quantitative comparisons are lacking, the available data suggests that this compound is effective in promoting the proliferation of keratinocytes and increasing hair follicle density in preclinical models. EGF and KGF are potent mitogens for epithelial cells, acting through well-defined receptor tyrosine kinase pathways. Minoxidil, on the other hand, has a broader, less defined mechanism of action.
For researchers and drug development professionals, the choice of molecule will depend on the specific application and desired outcome. This compound offers a focused strategy for enhancing keratin production, while the other growth factors provide broader proliferative signals. Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of these compounds in various in vitro and in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical Products for Human Hair Regeneration: A Comparative Study on an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of hair growth in hair follicle cells and organ cultures upon treatment with 30 kHz frequency inaudible sound via cell proliferation and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human keratinocyte growth factor activity on proliferation and differentiation of human keratinocytes: differentiation response distinguishes KGF from EGF family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kopexil vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of combining EGF with KGF on proliferation of human corneal epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of EGF and bFGF on fibroblast proliferation and angiogenic cytokine production from cultured dermal substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. BrdU Proliferation Assay [bio-protocol.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 13. Keratin K6irs is specific to the inner root sheath of hair follicles in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of keratin gene expression in hair follicle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Revisiting the significance of keratin expression in complex epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Novel regulation of keratin gene expression by thyroid hormone and retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Anti-Myristoyl Pentapeptide-4 Antibodies: A Guide to Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount to ensuring the validity and reliability of experimental results. This guide provides a framework for assessing the cross-reactivity of antibodies raised against Myristoyl Pentapeptide-4, a synthetic peptide known for its role in stimulating keratin (B1170402) production and enhancing the extracellular matrix.
Important Note: As of late 2025, a review of publicly available scientific literature and commercial antibody datasheets reveals a significant lack of information regarding antibodies specifically raised against this compound. Consequently, there is no available experimental data on the cross-reactivity of such antibodies. This guide, therefore, presents a hypothetical framework based on standard immunological assays for assessing antibody specificity. The experimental protocols and data tables provided are illustrative examples of how such a study would be designed and its results presented.
Understanding this compound and its Mechanism of Action
This compound is a lipopeptide, a peptide with a fatty acid (myristic acid) attached, which enhances its penetration into the skin and hair follicles. It is recognized for its ability to stimulate the synthesis of key proteins that provide structural integrity. The proposed mechanism of action involves the peptide acting as a signaling molecule, or "matrikine," that mimics a fragment of collagen. This allows it to engage with fibroblast receptors, initiating intracellular signaling cascades that lead to the increased production of:
-
Keratin: A fibrous structural protein that is a key component of hair, skin, and nails. This compound is believed to activate the transcription and translation of keratin genes[1].
-
Collagen (Type I and IV) and Fibronectin: Essential proteins of the extracellular matrix (ECM) that provide structural support to tissues[2].
The stimulation of these proteins contributes to the reported benefits of this compound in improving skin elasticity and promoting hair growth[1].
Signaling pathway of this compound.
Hypothetical Cross-Reactivity Analysis of Anti-Myristoyl Pentapeptide-4 Antibodies
In the absence of specific data, this section outlines a standard approach to evaluating the cross-reactivity of a hypothetical polyclonal or monoclonal antibody raised against this compound. The primary concern for cross-reactivity would be with structurally similar peptides and proteins.
Potential Cross-Reactants:
-
Palmitoyl Pentapeptide-4: A closely related lipopeptide with a similar pentapeptide sequence but a different fatty acid (palmitic acid).
-
Unmodified Pentapeptide-4 (KTTKS): The core peptide sequence without the myristoyl group.
-
Fragments of Type I Collagen: As this compound mimics a pro-collagen fragment, antibodies could potentially cross-react with the native protein.
-
Other Myristoylated Proteins: The myristoyl moiety itself could be immunogenic, leading to potential cross-reactivity with other unrelated myristoylated proteins.
Data Presentation:
Quantitative data from cross-reactivity studies would be summarized in a table for clear comparison. The table would ideally include the binding affinity (e.g., Kd values) or the percentage of cross-reactivity relative to the target antigen.
| Antibody ID | Target Antigen | Cross-Reactant | Binding Affinity (Kd) | % Cross-Reactivity |
| Hypothetical PAb-MP4 | This compound | Palmitoyl Pentapeptide-4 | Data Not Available | Data Not Available |
| Hypothetical PAb-MP4 | This compound | Pentapeptide-4 (KTTKS) | Data Not Available | Data Not Available |
| Hypothetical PAb-MP4 | This compound | Type I Collagen | Data Not Available | Data Not Available |
| Hypothetical MAb-MP4-1 | This compound | Palmitoyl Pentapeptide-4 | Data Not Available | Data Not Available |
| Hypothetical MAb-MP4-1 | This compound | Pentapeptide-4 (KTTKS) | Data Not Available | Data Not Available |
| Hypothetical MAb-MP4-1 | This compound | Type I Collagen | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to assess the cross-reactivity of anti-Myristoyl Pentapeptide-4 antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Objective: To quantify the binding of the anti-Myristoyl Pentapeptide-4 antibody to its target antigen and potential cross-reactants.
Methodology:
-
Coating: Microtiter plate wells are coated overnight at 4°C with 1-10 µg/mL of this compound (positive control) and potential cross-reactants (e.g., Palmitoyl Pentapeptide-4, Pentapeptide-4, Type I Collagen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking: The remaining protein-binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: A dilution series of the anti-Myristoyl Pentapeptide-4 antibody is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The wells are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species is added to each well and incubated for 1 hour at room temperature.
-
Detection: After another wash step, a substrate solution (e.g., TMB) is added to the wells. The reaction is allowed to develop in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The binding curves are plotted, and the concentration of antibody required to achieve 50% of maximal binding (EC50) is calculated for each antigen.
-
Calculation of % Cross-Reactivity: % Cross-Reactivity = (EC50 of this compound / EC50 of Cross-Reactant) x 100
Western Blotting for Cross-Reactivity
Objective: To qualitatively assess the binding of the anti-Myristoyl Pentapeptide-4 antibody to various proteins separated by size.
Methodology:
-
Sample Preparation: Lysates from cells or tissues known to express potential cross-reactive proteins (e.g., fibroblasts for collagen) are prepared. Purified proteins (this compound, Palmitoyl Pentapeptide-4, etc.) are also prepared as controls.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-Myristoyl Pentapeptide-4 antibody (typically at a concentration of 1-2 µg/mL) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed three to five times with a wash buffer.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, the membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The presence of a band at the expected molecular weight for a potential cross-reactant indicates cross-reactivity.
References
In Vivo Validation of Myristoyl Pentapeptide-4's Hair Growth-Promoting Effects: A Comparative Guide
Introduction
Hair loss, a prevalent condition affecting a significant portion of the global population, has driven extensive research into novel therapeutic agents. Among these, Myristoyl pentapeptide-4 has emerged as a promising candidate for promoting hair growth. This guide provides an objective comparison of the in vivo efficacy of this compound with established treatments, Minoxidil (B1677147) and Finasteride. The comparative analysis is supported by a review of experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Efficacy of Hair Growth-Promoting Compounds
The following tables summarize the quantitative data from in vivo studies on this compound, Minoxidil, and Finasteride. The data is derived from studies utilizing a mouse model of androgenetic alopecia, a common framework for evaluating hair growth-promoting agents.
Table 1: Effect of this compound on Hair Follicle Density
| Treatment Group | Dosage & Administration | Duration | Change in Hair Follicle Number |
| This compound | 500 μL, topical, once daily | 21 days | Increased[1] |
| Vehicle Control | 500 μL, topical, once daily | 21 days | No significant change |
Note: Specific quantitative data on the percentage increase in hair follicle number for this compound is not publicly available in the reviewed literature. The available information indicates a qualitative increase.
Table 2: Comparative Efficacy of Minoxidil and Finasteride on Hair Growth in a C57BL/6 Mouse Model
| Treatment Group | Administration | Hair Follicle Count (per mm²) | Hair Follicle Diameter (μm) | Anagen/Telogen Ratio |
| 5% Minoxidil Solution | Topical | Insignificant increase | Significant increase | Not specified |
| Finasteride (1 mg/kg) | Oral | Not specified | Not specified | Not specified |
| Control | Topical/Oral | Baseline | Baseline | Baseline |
Data synthesized from multiple studies. It is important to note that direct comparative studies between this compound, Minoxidil, and Finasteride under the exact same experimental conditions are limited. A study on male mice treated with 5% topical minoxidil for 21 days showed a significant increase in hair follicle diameter, although the increase in hair follicle number was not statistically significant[2]. In a testosterone-induced androgenic alopecia mouse model, subcutaneous administration of finasteride-loaded microspheres promoted hair follicle growth[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a standard protocol for an in vivo hair growth study in a mouse model.
Androgenetic Alopecia Mouse Model Protocol
-
Animal Model: C57BL/6 mice, typically 7 weeks old, are used. Their hair cycle is synchronized by depilation of the dorsal skin.
-
Induction of Alopecia: Androgenetic alopecia is induced by the subcutaneous injection of testosterone.
-
Treatment Groups:
-
Vehicle Control Group
-
This compound Group (e.g., 500 μL topical application, once daily)
-
Minoxidil Group (e.g., 5% topical solution)
-
Finasteride Group (e.g., 1 mg/kg, oral administration)
-
-
Treatment Duration: The treatment period typically lasts for 21 to 28 days.
-
Evaluation Parameters:
-
Visual Assessment: Photographic documentation of hair regrowth at regular intervals.
-
Histological Analysis: Skin biopsies are collected at the end of the study. Sections are stained with Hematoxylin and Eosin (H&E) to determine:
-
Hair follicle count (number of follicles per mm²).
-
Hair follicle diameter.
-
Anagen to telogen phase ratio.
-
-
Immunohistochemistry: Staining for specific biomarkers such as Ki-67 (proliferation marker) and β-catenin (Wnt signaling pathway).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
Signaling Pathways in Hair Growth
The regulation of hair follicle development and cycling involves complex signaling pathways. Understanding these pathways is key to elucidating the mechanism of action of hair growth-promoting compounds.
This compound and Keratin (B1170402) Production
In vitro studies have shown that this compound specifically targets and activates the transcription and translation of keratin genes[1]. This leads to increased keratin synthesis, which is a fundamental component of the hair shaft, thereby improving its strength and elasticity. While the direct upstream signaling pathway remains to be fully elucidated, the targeted action on keratin production is a key mechanistic insight.
References
A Head-to-Head Battle of Commercial Hair Peptides: An In-Depth Scientific Comparison
For researchers, scientists, and drug development professionals, the quest for effective hair growth solutions is a continuous journey. This guide provides a comprehensive, data-driven comparison of Myristoyl Pentapeptide-4 and other leading commercial hair peptides: Acetyl Tetrapeptide-3, Biotinoyl Tripeptide-1, and Copper Tripeptide-1. We delve into their mechanisms of action, present available quantitative data from scientific studies, and provide an overview of the experimental protocols used to evaluate their efficacy.
Executive Summary
The peptides examined in this guide all demonstrate potential for promoting hair growth through various mechanisms. This compound and its close relative, Myristoyl Pentapeptide-17, are primarily recognized for their ability to stimulate keratin (B1170402) production, a fundamental component of the hair shaft. Acetyl Tetrapeptide-3 and Biotinoyl Tripeptide-1 focus on strengthening the extracellular matrix (ECM) and improving hair follicle anchorage. Copper Tripeptide-1 exhibits a broader range of activities, including the modulation of the Wnt/β-catenin signaling pathway and promoting the proliferation of dermal papilla cells. While direct head-to-head clinical trials are limited, the available data from in vitro, ex vivo, and clinical studies provide valuable insights into their individual performance.
Comparative Data on Hair Peptide Performance
The following tables summarize the quantitative data gathered from various studies on the efficacy of each peptide. It is important to note that these results are from separate studies with different methodologies and may not be directly comparable.
| Peptide | Assay Type | Metric | Result | Source |
| Myristoyl Pentapeptide-17 | Clinical Study (Eyelashes) | Length Increase | 10.52% after 90 days | [1] |
| Clinical Study (Eyelashes) | Volume Increase | 9.3% after 90 days | [1] | |
| Clinical Study (Eyelashes) | Thickness Increase | 35% after 90 days | [1] | |
| In-vivo Study (Eyelashes) | Fullness and Thickness Increase | Up to 25% in 2 weeks; 66% in 28 days | [2] | |
| Acetyl Tetrapeptide-3 | Clinical Study (Scalp Hair) | Anagen/Telogen Ratio Increase | 46% improvement | [3] |
| In vitro Study | Type III Collagen Production Increase | 65% | [3] | |
| In vitro Study | Laminin (B1169045) Production Increase | 285% | [3] | |
| Biotinoyl Tripeptide-1 | Clinical Study (Eyelashes) | Length Increase | 17% after 30 days | |
| Clinical Study (Eyelashes) | Thickness Increase | 19% after 30 days | ||
| Copper Tripeptide-1 | In vitro Study | Dermal Papilla Cell Proliferation | Stimulated at 10⁻¹² - 10⁻⁹ M | [4] |
| Ex vivo Study | Hair Follicle Elongation | Stimulated at 10⁻¹² - 10⁻⁹ M | [4] |
Mechanisms of Action and Signaling Pathways
The efficacy of these peptides stems from their ability to interact with and modulate key biological pathways involved in hair follicle cycling and growth.
This compound and -17: Keratin Gene Expression
This compound and the closely related Myristoyl Pentapeptide-17 are believed to directly stimulate the expression of keratin genes within the hair follicle. Keratins are the primary structural proteins that make up the hair shaft. By upregulating keratin production, these peptides contribute to stronger, thicker, and potentially longer hair. The myristoyl group, a fatty acid, is added to improve the peptide's bioavailability and penetration into the skin and hair follicles.[4][5]
The proposed signaling pathway for Myristoyl Pentapeptides involves the activation of transcription factors that control the expression of keratin genes.
Myristoyl Pentapeptide Signaling Pathway
Acetyl Tetrapeptide-3 & Biotinoyl Tripeptide-1: Extracellular Matrix Enhancement
Acetyl Tetrapeptide-3 and Biotinoyl Tripeptide-1 primarily exert their effects by reinforcing the extracellular matrix (ECM) surrounding the hair follicle. A robust ECM is crucial for proper hair follicle anchoring and support.
-
Acetyl Tetrapeptide-3 has been shown to increase the synthesis of key ECM proteins such as collagen III and laminins.[3] This leads to a better-anchored hair bulb, which can help to reduce hair shedding.
-
Biotinoyl Tripeptide-1 , a combination of biotin (B1667282) and a tripeptide, stimulates the production of collagen IV and laminin 5, which are essential components of the basement membrane that anchors the hair follicle to the dermis.
The signaling pathways for these peptides involve the stimulation of dermal papilla cells to produce more ECM components.
ECM-Enhancing Peptide Signaling Pathway
Copper Tripeptide-1: A Multi-faceted Approach
Copper Tripeptide-1 (GHK-Cu) has a more complex mechanism of action. It is known to:
-
Stimulate Dermal Papilla Cell Proliferation: These cells play a critical role in regulating hair growth.[4]
-
Modulate Signaling Pathways: GHK-Cu can influence the Wnt/β-catenin pathway, a key regulator of hair follicle development and regeneration.
-
Promote Angiogenesis: It can stimulate the formation of new blood vessels, which improves blood flow and nutrient supply to the hair follicles.
-
Anti-inflammatory Effects: By reducing inflammation in the scalp, it can create a more favorable environment for hair growth.
Copper Tripeptide-1 Multi-faceted Signaling
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are outlines of common assays used to evaluate the efficacy of hair growth peptides.
In Vitro Dermal Papilla Cell Proliferation Assay
This assay assesses the ability of a peptide to stimulate the proliferation of dermal papilla cells, which are crucial for hair follicle growth.
Dermal Papilla Cell Proliferation Assay Workflow
Detailed Methodology:
-
Cell Culture: Human dermal papilla cells (DPCs) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).
-
Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test peptide. A vehicle control (medium without the peptide) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
Proliferation Assay:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells convert MTT into formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured.
-
BrdU Assay: BrdU is added to the wells and is incorporated into the DNA of proliferating cells. An antibody against BrdU is then used for detection.
-
-
Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The percentage of cell proliferation is calculated relative to the control group.
Ex Vivo Hair Follicle Elongation Assay
This assay uses isolated hair follicles to assess the direct effect of a peptide on hair shaft elongation.
Detailed Methodology:
-
Hair Follicle Isolation: Hair follicles are micro-dissected from human scalp skin samples.
-
Culture: Individual hair follicles are cultured in a specialized medium (e.g., Williams' E medium) in 24-well plates.
-
Treatment: The culture medium is supplemented with the test peptide at various concentrations. A control group receives the medium without the peptide.
-
Measurement: The length of the hair shaft is measured daily using a microscope with a calibrated eyepiece.
-
Data Analysis: The change in hair shaft length over time is calculated and compared between the treated and control groups.
Gene Expression Analysis (qRT-PCR)
This technique is used to quantify the expression of specific genes, such as keratin genes, in response to peptide treatment.
Detailed Methodology:
-
Cell Treatment: Hair follicle cells (e.g., dermal papilla cells or keratinocytes) are treated with the test peptide.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., KRT1, KRT6).
-
Data Analysis: The relative expression of the target genes is calculated and normalized to a housekeeping gene.
Conclusion
This compound, Acetyl Tetrapeptide-3, Biotinoyl Tripeptide-1, and Copper Tripeptide-1 each present a compelling case for their inclusion in hair growth formulations. Their distinct mechanisms of action offer different strategies for tackling hair loss and promoting hair health. Myristoyl pentapeptides focus on the building blocks of hair, while Acetyl Tetrapeptide-3 and Biotinoyl Tripeptide-1 work to secure the hair follicle's foundation. Copper Tripeptide-1 offers a broader, more holistic approach by influencing key signaling pathways and improving the overall scalp environment.
For researchers and drug development professionals, the choice of peptide will depend on the specific therapeutic goal. Further head-to-head clinical trials with standardized protocols are needed to definitively establish the comparative efficacy of these promising hair growth peptides. This guide provides a foundational understanding based on the current scientific literature to inform future research and development in the field of hair restoration.
References
- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellahut.com [bellahut.com]
- 3. thefocalpoints.com [thefocalpoints.com]
- 4. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]
- 5. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]
Statistical Validation of Myristoyl Pentapeptide-4's Effect on Hair Density: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myristoyl pentapeptide-4 with established hair loss treatments, Minoxidil and Finasteride, focusing on the statistical validation of their effects on hair density. While robust clinical data for this compound on scalp hair density is limited in publicly available literature, this document synthesizes the existing preclinical data and compares it against the well-documented efficacy of Minoxidil and Finasteride.
Executive Summary
This compound is a synthetic peptide that has garnered attention for its potential role in promoting hair growth, primarily through the stimulation of keratin (B1170402) production.[1] Preclinical studies suggest its involvement in activating genes responsible for keratin, a key structural protein in hair.[1] However, a significant gap exists in the form of large-scale, peer-reviewed human clinical trials specifically quantifying its effect on scalp hair density.
In contrast, Minoxidil and Finasteride are FDA-approved treatments for androgenetic alopecia with a wealth of clinical data supporting their efficacy in increasing hair density. Minoxidil, a vasodilator, is believed to increase blood flow to hair follicles and prolong the anagen (growth) phase of the hair cycle.[2][3] Finasteride, a 5-alpha-reductase inhibitor, works by preventing the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a hormone implicated in hair follicle miniaturization.[2]
This guide will delve into the available data for each compound, present a comparative analysis, detail the experimental protocols for hair density measurement, and illustrate the key signaling pathways involved in hair follicle regulation.
Comparative Analysis of Hair Density Effects
The following table summarizes the available quantitative data on the effects of this compound, Minoxidil, and Finasteride on hair density. It is crucial to note the disparity in the level of evidence, with data for Minoxidil and Finasteride derived from numerous human clinical trials, while data for this compound is primarily from preclinical studies or related cosmetic peptide formulations.
| Treatment | Mechanism of Action | Dosage/Concentration | Study Population | Duration | Change in Hair Density | Source |
| This compound | Stimulates keratin genes, promotes dermal papilla cell proliferation. | Not established for scalp hair. | Mouse model of androgenic alopecia. | 21 days | Increased number of hair follicles (quantitative data not specified). | [4] |
| Biomimetic Peptides (PRP-like cosmetic) | Mimics the effect of Platelet-Rich Plasma (PRP) growth factors. | Topical application | 60 subjects with androgenetic alopecia. | 3 months | Statistically significant increase in total and anagen hair counts (percentage not specified).[5][6][7] | [5][6][7] |
| Minoxidil | Vasodilator, prolongs anagen phase. | 2% and 5% topical solution | Men and women with androgenetic alopecia. | 48 weeks | ~10-30% increase in hair density.[2] 5% solution showed 45% more hair regrowth than 2% solution.[8] | [2][8] |
| Finasteride | 5-alpha-reductase inhibitor, reduces scalp DHT. | 1 mg/day oral | Men with androgenetic alopecia. | 1-2 years | ~10-20% increase in hair density after one year.[2] A study showed a 16% increase in hair count per square inch after two years.[9] | [2][9] |
Experimental Protocols
The gold standard for quantifying changes in hair density in clinical trials involves non-invasive imaging techniques such as phototrichograms or specialized systems like TrichoScan.[10][11][12][13][14][15][16][17] These methods allow for precise and reproducible measurements of various hair parameters.
Standard Protocol for Hair Density Measurement (Phototrichogram/TrichoScan)
-
Subject Selection: Participants are screened based on the type and severity of hair loss (e.g., Norwood-Hamilton scale for men, Ludwig scale for women), age, and overall health. A washout period for other hair loss treatments is typically required.
-
Target Area Definition: A specific area of the scalp with hair thinning, often 1 cm² in size, is marked for analysis. This area is typically tattooed with a small dot to ensure consistent measurements throughout the study.[11][14]
-
Hair Clipping: The hair within the target area is clipped short (e.g., to 1 mm) to allow for clear visualization of the scalp and individual hair follicles.[11][12]
-
Baseline Imaging (Day 0): A baseline macrophotograph or digital image of the clipped area is taken using a high-resolution camera with standardized lighting and magnification. This image is used to determine the initial total hair count.[11][14]
-
Anagen Hair Identification (Day 2 or 3): After a short interval (typically 2-3 days), a second image of the same area is captured. Hairs that have grown in length during this period are identified as being in the anagen (growth) phase.[11][14]
-
Image Analysis: The captured images are analyzed using specialized software to quantify various parameters:
-
Total Hair Density: The total number of hairs per cm².
-
Anagen Hair Density: The number of growing hairs per cm².
-
Telogen Hair Density: The number of resting hairs per cm² (calculated by subtracting anagen hairs from the total hair count).
-
Vellus Hair Density: The number of fine, short hairs.
-
Terminal Hair Density: The number of thick, pigmented hairs.
-
Hair Shaft Diameter: The thickness of individual hair strands.
-
-
Follow-up Assessments: The imaging and analysis process is repeated at predefined intervals throughout the study (e.g., 3 months, 6 months, 1 year) to track changes from baseline.
-
Statistical Analysis: The collected data is statistically analyzed to determine the significance of any changes in hair density and other parameters between the treatment and placebo groups.
Signaling Pathways in Hair Follicle Regulation
The growth and cycling of hair follicles are complex processes regulated by a network of signaling pathways. This compound and other hair growth-promoting agents are thought to exert their effects by modulating these pathways. Two of the most critical pathways are the Wnt/β-catenin pathway, which promotes hair follicle growth, and the Transforming Growth Factor-beta (TGF-β) pathway, which is involved in hair follicle regression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a key regulator of hair follicle development and the initiation of the anagen (growth) phase. Activation of this pathway leads to the proliferation of dermal papilla cells and the differentiation of hair follicle stem cells.
Caption: Wnt/β-catenin signaling pathway in hair follicle growth.
TGF-β Signaling Pathway
The TGF-β signaling pathway, particularly the roles of TGF-β1 and TGF-β2, is instrumental in inducing the catagen (regression) phase of the hair cycle. Inhibition of this pathway is a potential strategy for prolonging the anagen phase and preventing hair loss.
References
- 1. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]
- 2. Recent Advances in Drug Development for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. oatext.com [oatext.com]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hims.com [hims.com]
- 10. TrichoScan: a novel tool for the analysis of hair growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototrichogram - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. JaypeeDigital | Phototrichogram and TrichoScan© [jaypeedigital.com]
- 13. trichoscan.com [trichoscan.com]
- 14. researchgate.net [researchgate.net]
- 15. betterscalpcompany.com [betterscalpcompany.com]
- 16. Trichoscan: What Is New? | Semantic Scholar [semanticscholar.org]
- 17. TrichoScan®: A useful method for measuring hair growth parameters and enhancing patient selection for hair restoration surgery | Hair Transplant Forum International [ishrs-htforum.org]
Safety Operating Guide
Proper Disposal of Myristoyl Pentapeptide-4: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational handling and disposal of Myristoyl pentapeptide-4, this document outlines procedural, step-by-step guidance to ensure safe laboratory practices. As a trusted partner in research and development, we aim to provide value beyond the product itself, fostering a culture of safety and confidence in your laboratory operations.
This compound, a synthetic peptide increasingly utilized in cosmetic and dermatological research for its ability to stimulate keratin (B1170402) and collagen production, is not classified as a hazardous substance.[1][2] However, adherence to proper laboratory waste management protocols is crucial to maintain a safe working environment and ensure regulatory compliance. This guide provides detailed procedures for the disposal of this compound in both solid and liquid forms.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling any chemical substance.
Disposal of Solid this compound Waste
Solid waste includes unused or expired pure peptide, as well as contaminated consumables such as pipette tips, gloves, and empty vials.
Step-by-Step Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container. This container should be clearly labeled as "Chemical Waste" and specify "this compound."
-
Container Management: Ensure the waste container is kept closed except when adding waste. Do not overfill the container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's certified hazardous waste management service.
Disposal of Liquid this compound Waste
Liquid waste includes solutions containing this compound, as well as rinsate from cleaning contaminated labware.
Step-by-Step Protocol:
-
Chemical Inactivation (Decontamination): For solutions containing this compound, chemical inactivation is a recommended best practice before disposal. This can be achieved through hydrolysis.
-
Acid Hydrolysis: In a suitable container within a chemical fume hood, add a sufficient volume of 1 M hydrochloric acid (HCl) to the peptide solution.
-
Base Hydrolysis: Alternatively, add 1 M sodium hydroxide (B78521) (NaOH) to the peptide solution in a fume hood.
-
Reaction Time: Allow the mixture to stand for a minimum of 24 hours in a sealed and labeled container to ensure complete degradation of the peptide.
-
-
Neutralization: After the inactivation period, neutralize the solution.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.
-
For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve a neutral pH.
-
Verify the final pH using pH indicator strips.
-
-
Collection: Collect the neutralized solution in a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Neutralized this compound solution."
-
Disposal: The neutralized solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's EHS department before any drain disposal. If drain disposal is not permitted, manage the container as hazardous waste and arrange for collection by your institution's waste management service.
Quantitative Data for General Peptide Decontamination
While specific quantitative disposal data for this compound is not available due to its low hazard profile, the following table provides general parameters for the chemical decontamination of peptides.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Final pH for Aqueous Waste |
| Acid Hydrolysis | 1 M HCl | 24 hours | 6.0 - 8.0 |
| Base Hydrolysis | 1 M NaOH | 24 hours | 6.0 - 8.0 |
Signaling Pathway of this compound in Collagen Synthesis
This compound is known to stimulate the synthesis of extracellular matrix proteins, including collagen.[3] This process is initiated by the peptide signaling fibroblasts to produce key structural proteins. The following diagram illustrates a simplified conceptual pathway of this mechanism.
This compound signaling pathway in fibroblasts.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste.
Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
